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  • Product: ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
  • CAS: 147740-01-0

Core Science & Biosynthesis

Foundational

potential therapeutic targets for ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate analogs

A Technical Guide to Unveiling Therapeutic Targets for 5H-Pyrrolo[3,4-b]pyridine Analogs For Researchers, Scientists, and Drug Development Professionals Abstract The 5H-pyrrolo[3,4-b]pyridine core is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Unveiling Therapeutic Targets for 5H-Pyrrolo[3,4-b]pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been implicated in a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth exploration of high-potential therapeutic targets for novel analogs of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Moving beyond a simple literature review, we synthesize existing data to propose a logical, evidence-based framework for target identification and validation. This document is designed to equip researchers and drug development teams with the strategic insights and detailed experimental methodologies required to accelerate the translation of promising compounds from bench to bedside. We will delve into the mechanistic rationale for pursuing specific target classes, provide actionable protocols for validation, and present data visualization tools to guide discovery programs.

The Biological Landscape of the Pyrrolopyridine Scaffold

The pyrrolopyridine framework, an isostere of indole, is a cornerstone in medicinal chemistry. Its six isomers have been extensively explored, revealing a wide spectrum of biological activities. Analogs have demonstrated potent antitumor, anti-inflammatory, antiviral, antibacterial, and antidiabetic properties.[1][2][3] This versatility stems from the scaffold's ability to present functional groups in precise three-dimensional orientations, allowing for high-affinity interactions with a variety of biological macromolecules.

Notably, different isomers of the pyrrolopyridine scaffold have been associated with distinct, high-value therapeutic targets:

  • Anticancer Activity: Various derivatives have been identified as potent inhibitors of critical oncology targets, including protein kinases (e.g., FGFR, FMS), tubulin polymerization, and DNA topoisomerase.[4][5][6][7]

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes has been a documented mechanism for the anti-inflammatory properties of certain pyrrolopyridine analogs.[1]

  • Antiviral Potential: The scaffold is present in compounds that act as HIV-1 integrase inhibitors, a key mechanism in antiretroviral therapy.[5]

  • Antibacterial Action: Some functionalized pyrrolo[3,4-b]pyridine derivatives have shown promising antibacterial activity, with molecular docking studies suggesting DNA interaction as a possible mechanism.[8]

Given this landscape, we can logically infer that novel analogs of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate are prime candidates for investigation against these validated target classes. The following sections provide a detailed roadmap for pursuing these investigations.

High-Priority Target Class 1: Protein Kinases in Oncology

Expertise & Rationale: Protein kinases are fundamental regulators of cellular signaling and represent one of the most successful target classes in modern oncology. The pyrrolopyridine scaffold can function as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors. Several pyrrolopyridine isomers have been successfully developed as potent kinase inhibitors.[6][9] Therefore, screening new analogs against a panel of oncologically relevant kinases is a scientifically sound starting point.

Key Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. The pyrrolo[2,3-b]pyridine scaffold has yielded potent FGFR1/2/3 inhibitors.[6]

  • Cell Division Cycle 7 (Cdc7) Kinase: As a key regulator of DNA replication initiation, Cdc7 is an attractive target for cancer therapy. Pyrrolo[2,3-b]pyridine derivatives have shown promise as ATP-mimetic inhibitors of Cdc7.[9]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in solid tumors, contributing to proliferation and metastasis. Specific 7-azaindole analogs have demonstrated potent inhibition of Src.[9]

Experimental Workflow for Kinase Target Validation

The following workflow provides a systematic approach to identify and validate kinase targets. The causality is clear: we start with a broad screen to identify potential hits and progressively narrow the focus with more specific and physiologically relevant assays.

G cluster_0 Phase 1: Initial Hit Identification cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Validation A Synthesized Analog Library (Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate derivatives) B Broad Kinase Panel Screen (e.g., 200+ kinases, single high concentration) A->B Test compounds C Identify 'Hits' (e.g., >80% inhibition) B->C Analyze data D IC50 Determination Assays (for primary 'hit' kinases) C->D Advance hits F Prioritize Potent & Selective Hits D->F E Selectivity Profiling (Test against closely related kinases) E->F G Target Engagement Assay (e.g., CETSA or NanoBRET) F->G Advance leads J Validated Target G->J H Phospho-Substrate Western Blot (in relevant cancer cell lines) H->J I Cellular Phenotypic Assays (Proliferation, Apoptosis, Migration) I->J

Caption: Kinase Target Validation Workflow.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a trustworthy method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The self-validating nature of this assay comes from the inclusion of positive and negative controls and the generation of a full dose-response curve.

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is robust. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plate. Include DMSO-only wells (negative control) and wells with a known inhibitor (positive control).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer. Dispense this mix into all wells of the assay plate.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.

  • Luminescence Reading: Add the Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Normalize the data using the positive (0% activity) and negative (100% activity) controls. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Priority Target Class 2: Tubulin and the Cytoskeleton in Oncology

Expertise & Rationale: The microtubule network is essential for cell division, making it a clinically validated target for anticancer drugs (e.g., taxanes, vinca alkaloids). Some heterocyclic compounds, including pyrrolopyridine isomers, are known to inhibit cancer cell proliferation by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[4] This leads to G2/M phase cell cycle arrest and apoptosis.[4] The planar, aromatic nature of the pyrrolopyridine scaffold makes it an ideal candidate for occupying this hydrophobic pocket.

Experimental Workflow for Validating Tubulin Binders

This workflow confirms if a compound's antiproliferative activity is mediated through tubulin interaction. The logic is to first confirm the biological effect (inhibition of tubulin polymerization) and then pinpoint the molecular interaction (binding site).

G cluster_0 Phase 1: Functional Effect cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Direct Binding & Site Identification A Antiproliferative 'Hit' Compound B In Vitro Tubulin Polymerization Assay A->B C Confirm Inhibition of Microtubule Formation B->C D Immunofluorescence Microscopy (Stain for α-tubulin) C->D Validate in cells F Observe Disrupted Microtubule Network & G2/M Arrest D->F E Cell Cycle Analysis (Flow Cytometry) E->F G Competitive Binding Assay (with [3H]colchicine) F->G Confirm direct target I Confirm Colchicine Site Binding G->I H Molecular Docking Studies (using tubulin crystal structure) H->I

Caption: Tubulin Inhibitor Validation Workflow.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is a cornerstone for determining if an antiproliferative compound induces arrest at a specific phase of the cell cycle, a hallmark of tubulin inhibitors. Its trustworthiness is established by quantifying the DNA content of thousands of individual cells, providing a statistically robust population analysis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 60-70% confluency) at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value for proliferation). Include a vehicle-only control. A known tubulin inhibitor (e.g., nocodazole) should be used as a positive control. Incubate for a period equivalent to one full cell cycle (e.g., 24 hours).

  • Cell Harvest: Aspirate the medium. Wash cells once with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium. Transfer the cell suspension to 15 mL conical tubes.

  • Fixation (Critical Step): Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and must be done carefully to prevent cell clumping. Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash once with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude debris and doublets. Acquire the fluorescence signal for PI (e.g., in the PE-Texas Red channel) for at least 10,000 single-cell events.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of PI fluorescence intensity. The DNA content will correspond to the cell cycle phase: G1 phase (2n DNA), S phase (between 2n and 4n), and G2/M phase (4n). Quantify the percentage of cells in each phase and compare treated samples to the vehicle control. A significant increase in the G2/M population is indicative of a tubulin-targeting agent.

Other Potential Target Classes

Based on the broader activities of the pyrrolopyridine scaffold, the following target classes also warrant consideration, particularly if kinase and tubulin inhibition are ruled out.

Target ClassTherapeutic AreaRationale for InvestigationKey Validating Experiment
COX-1/COX-2 InflammationPyrrolopyridine analogs have shown direct inhibition of cyclooxygenase enzymes.[1] This is a well-established mechanism for anti-inflammatory drugs.In Vitro COX-1/COX-2 Inhibition Assay (measures conversion of arachidonic acid to prostaglandin)
HIV-1 Integrase AntiviralThe structurally related pyrrolo[3,4-c]pyridine scaffold is a known pharmacophore for HIV-1 integrase inhibitors, which block viral DNA integration.[5]HIV-1 Integrase Strand Transfer Assay
Bacterial DNA/Gyrase AntibacterialDocking studies of antibacterial pyrrolo[3,4-b]pyridines suggest interaction with DNA.[8] This could be direct intercalation or inhibition of associated enzymes like DNA gyrase.DNA Intercalation Assay (e.g., using ethidium bromide displacement); DNA Gyrase Supercoiling Assay

Conclusion and Future Directions

The ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a logical, evidence-based strategy for target deconvolution, focusing on the highest probability target classes based on extensive data from related chemical matter. By prioritizing protein kinases and tubulin in oncology, while keeping inflammatory and infectious disease targets in consideration, research programs can efficiently allocate resources. The detailed workflows and protocols provided herein are designed to be robust, reproducible, and to provide the decisive data needed to build a compelling target-validation package. The key to success will be a systematic approach that links potent biochemical inhibition to a clear cellular mechanism of action, ultimately validating a therapeutic hypothesis for this promising class of molecules.

References

  • Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update.[1] Source: Molecular Diversity, via NIH National Library of Medicine URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[2][3][5] Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.[8] Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[4] Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[6] Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.[7] Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA.[9] Source: Scribd URL: [Link]

  • Title: Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.[10] Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.[11] Source: MDPI URL: [Link]

  • Title: ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.[12] Source: Pipzine Chemicals URL: [Link]

Sources

Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a Premier Fragment for Drug Design

Introduction: The Convergence of Privileged Scaffolds and Fragment-Based Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is increasingly driven by strategies that enhance eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Fragment-Based Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is increasingly driven by strategies that enhance efficiency and innovation. Two such powerful approaches are the utilization of "privileged scaffolds" and the principles of fragment-based drug design (FBDD). Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pyrrolopyridine nucleus is a prominent example of such a scaffold, forming the core of numerous biologically active molecules, including kinase inhibitors. Fused heterocyclic systems like pyrrolopyrimidines are known to exhibit a more diverse and potent pharmacological profile than their individual pyrrole and pyrimidine components.[1]

Fragment-based drug design, on the other hand, offers a rational and efficient alternative to traditional high-throughput screening (HTS). Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically 150-300 Da) that bind weakly but efficiently to the target protein.[2] These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. This approach allows for a more thorough exploration of chemical space and often leads to leads with superior physicochemical properties.[2]

This technical guide introduces ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a fragment of significant potential for drug discovery endeavors. We will delve into its structural attributes, propose a robust synthetic pathway, and outline a comprehensive FBDD workflow, providing researchers with the foundational knowledge to leverage this promising scaffold in their quest for novel therapeutics.

The Fragment: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate - A Privileged Starting Point

The selection of a high-quality fragment is paramount to the success of any FBDD campaign. Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has been identified as a superior starting point due to its unique combination of structural features and optimal physicochemical properties.

Structural and Physicochemical Analysis: Adherence to the "Rule of Three"

The "Rule of Three" provides a set of guidelines for the properties of an ideal fragment, maximizing the probability of identifying high-quality hits with good potential for optimization.[3][4] Let's analyze ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate against these criteria:

PropertyValue"Rule of Three" GuidelineAssessment
Molecular Weight (MW) 204.23 g/mol [3]< 300 DaCompliant
cLogP ~1.5 (Calculated)≤ 3Compliant
Hydrogen Bond Donors (HBD) 0≤ 3Compliant
Hydrogen Bond Acceptors (HBA) 3 (pyridine N, 2x ester O)≤ 3Compliant
Rotatable Bonds 2≤ 3Compliant

As the table demonstrates, this fragment comfortably adheres to the "Rule of Three," indicating favorable properties for solubility, permeability, and efficient binding. Its modest complexity and molecular weight provide ample scope for subsequent optimization without venturing into unfavorable physicochemical space.

Rationale for Selection: A Chemist's Perspective

Beyond simple numerical guidelines, the true potential of this fragment lies in its inherent chemical nature:

  • Three-Dimensionality and Vectorial Elaboration: The saturated pyrrolidine ring imparts a degree of three-dimensionality, a desirable trait for exploring the often-complex topology of protein binding sites. The ethyl carbamate protecting group not only enhances stability and modulates solubility but also provides a clear vector for chemical modification. The pyridine ring offers multiple sites for substitution, allowing for systematic exploration of the surrounding chemical space.

  • Bioisosteric Potential: The pyrrolo[3,4-b]pyridine core is a bioisostere of other important heterocyclic systems, such as purines and indoles. This inherent mimicry of endogenous ligands makes it a prime candidate for targeting a wide range of enzymes, particularly kinases, where the pyridine nitrogen can act as a key hydrogen bond acceptor in the hinge region.[5]

  • Synthetic Tractability: The 6-aza-isoindoline core is synthetically accessible, and the carbamate functionality allows for both protection of the nitrogen and a handle for further chemical transformations. This ensures that the elaboration of the fragment into more complex molecules is both feasible and efficient.

Fragment_Properties Figure 1: Key Attributes of the Fragment cluster_properties Physicochemical Properties cluster_features Structural Features Fragment Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate MW MW = 204.23 (< 300) Fragment->MW cLogP cLogP ≈ 1.5 (≤ 3) Fragment->cLogP HBD HBD = 0 (≤ 3) Fragment->HBD HBA HBA = 3 (≤ 3) Fragment->HBA RotBonds Rotatable Bonds = 2 (≤ 3) Fragment->RotBonds ThreeD 3D Shape Fragment->ThreeD Vectors Growth Vectors Fragment->Vectors Bioisostere Bioisostere of Purines/Indoles Fragment->Bioisostere SynthAccess Synthetic Accessibility Fragment->SynthAccess

Caption: Key attributes of the fragment.

Proposed Synthesis of the Core Fragment

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach involves the formation of the pyrrolidine ring onto a pre-functionalized pyridine core. The key steps would involve the creation of a suitable di-electrophile from a pyridine dicarboxylic acid derivative, followed by cyclization with a protected amine.

Proposed Synthetic Route:

  • Starting Material: Commercially available pyridine-3,4-dicarboxylic acid.

  • Reduction: The dicarboxylic acid can be reduced to the corresponding diol, 3,4-bis(hydroxymethyl)pyridine, using a suitable reducing agent such as lithium aluminum hydride (LAH) or borane.

  • Halogenation: The diol is then converted to the dihalide, 3,4-bis(bromomethyl)pyridine, using a reagent like phosphorus tribromide (PBr₃).

  • Cyclization and Protection: The final step involves the cyclization of the dihalide with a protected amine. In this case, direct reaction with ethyl carbamate under basic conditions would yield the desired product, ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-bis(hydroxymethyl)pyridine

  • To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of pyridine-3,4-dicarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.

  • After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 3,4-bis(hydroxymethyl)pyridine.

Step 2: Synthesis of 3,4-bis(bromomethyl)pyridine

  • To a solution of 3,4-bis(hydroxymethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, phosphorus tribromide (2.2 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3,4-bis(bromomethyl)pyridine.

Step 3: Synthesis of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

  • To a solution of ethyl carbamate (1.1 eq.) in anhydrous dimethylformamide (DMF), a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes, after which a solution of 3,4-bis(bromomethyl)pyridine (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction is stirred at room temperature for 18 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

A Framework for Fragment Screening and Hit Validation

With the core fragment in hand, the next stage is to screen it against a library of biological targets to identify initial hits. A well-designed screening cascade is crucial for efficiently identifying and validating genuine binders.

FBDD_Workflow Figure 2: Proposed FBDD Workflow cluster_screening Screening & Hit ID cluster_characterization Hit Characterization cluster_elaboration Fragment Elaboration Start Fragment Library (including target fragment) PrimaryScreen Primary Screen (e.g., SPR) Start->PrimaryScreen HitTriage Hit Triage PrimaryScreen->HitTriage OrthogonalScreen Orthogonal Screen (e.g., Thermal Shift) HitTriage->OrthogonalScreen Hits NoHit Discard HitTriage->NoHit Non-binders ValidatedHits Validated Hits OrthogonalScreen->ValidatedHits StructuralBiology Structural Biology (X-ray, NMR) ValidatedHits->StructuralBiology BindingKinetics Binding Kinetics (SPR) ValidatedHits->BindingKinetics BiochemicalAssay Biochemical Assay ValidatedHits->BiochemicalAssay ConfirmedHit Confirmed Hit with Structural Information StructuralBiology->ConfirmedHit BindingKinetics->ConfirmedHit BiochemicalAssay->ConfirmedHit FragmentGrowing Fragment Growing ConfirmedHit->FragmentGrowing FragmentLinking Fragment Linking ConfirmedHit->FragmentLinking FragmentMerging Fragment Merging ConfirmedHit->FragmentMerging LeadCandidate Lead Candidate FragmentGrowing->LeadCandidate FragmentLinking->LeadCandidate FragmentMerging->LeadCandidate

Caption: Proposed FBDD workflow.

Primary Screening: Identifying Initial Binders

For the initial identification of binders, a high-throughput, sensitive biophysical technique is required. Surface Plasmon Resonance (SPR) is an excellent choice for primary screening.

Experimental Protocol: SPR Screening

  • Target Immobilization: The protein of interest (e.g., a specific kinase) is immobilized on a sensor chip.

  • Fragment Screening: A solution of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (typically at a concentration of 100-500 µM) is flowed over the sensor surface.

  • Detection: A change in the refractive index at the sensor surface upon binding of the fragment is detected as a response signal.

  • Hit Identification: Fragments that produce a significant and reproducible response are considered primary hits.

Hit Validation and Characterization: Ensuring Genuine Interactions

It is crucial to validate primary hits using an orthogonal method to eliminate false positives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both hit validation and for gaining initial insights into the binding mode.[9]

Experimental Protocol: NMR-based Hit Validation (Saturation Transfer Difference - STD)

  • Sample Preparation: A solution containing the target protein and the fragment is prepared in a suitable deuterated buffer.

  • STD NMR Experiment: Two NMR spectra are acquired. In the first, the protein is selectively saturated with radiofrequency pulses. In the second, the saturation is applied at a frequency far from any protein resonances.

  • Difference Spectrum: A difference spectrum is calculated, which only shows signals from the parts of the fragment that are in close proximity to the saturated protein.

  • Hit Confirmation: The presence of signals in the STD spectrum confirms that the fragment binds to the target protein.

For a definitive understanding of the binding mode, X-ray crystallography is the gold standard. Soaking the fragment into crystals of the target protein can provide a high-resolution structure of the complex, revealing the precise interactions between the fragment and the protein. This structural information is invaluable for guiding the subsequent fragment elaboration phase.

From Fragment to Lead: Strategies for Elaboration

Once a validated hit with a known binding mode is identified, the process of evolving the fragment into a potent lead molecule begins. The simple structure of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate offers several clear vectors for elaboration.

Structure-Activity Relationship (SAR) by Vector Elaboration ("Fragment Growing")

The primary strategy for optimizing the initial fragment hit is "fragment growing," where chemical modifications are made to extend the fragment into adjacent binding pockets of the target protein.

  • Vector 1 (C7-position of the pyridine ring): This position is often solvent-exposed and provides an excellent opportunity to introduce larger substituents that can pick up additional interactions with the protein surface. Suzuki or Stille cross-coupling reactions on a halogenated precursor would allow for the introduction of a wide variety of aryl and heteroaryl groups.

  • Vector 2 (Ethyl Carbamate): The ethyl group of the carbamate can be replaced with other alkyl or aryl groups to probe for interactions in that region of the binding site. Alternatively, the entire carbamate can be replaced with other functional groups, such as amides or sulfonamides, to alter the hydrogen bonding potential and physicochemical properties.

  • Vector 3 (C5-position of the pyrrolidine ring): Functionalization at this position, for example, through the introduction of stereochemically defined substituents, could lead to enhanced potency and selectivity.

Bioisosteric Replacement: Fine-Tuning the Core

In addition to growing the fragment, the core pyrrolo[3,4-b]pyridine scaffold itself can be modified through bioisosteric replacement to fine-tune its properties.[8]

  • Pyridine Nitrogen Position: The nitrogen atom in the pyridine ring is crucial for its biological activity, particularly in kinases. However, its position can be moved to create other pyrrolopyridine isomers, which may lead to altered selectivity profiles.

  • Replacement of the Pyrrolidine Ring: The saturated pyrrolidine ring could be replaced with other five-membered heterocycles to modulate the geometry and electronic properties of the scaffold.

  • Scaffold Hopping: In a more dramatic modification, the entire pyrrolo[3,4-b]pyridine core could be replaced with a different scaffold that maintains the key pharmacophoric features, a strategy known as scaffold hopping.[10]

Conclusion

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate represents a highly promising and strategically designed fragment for modern drug discovery. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrrolopyridine scaffold, makes it an ideal starting point for FBDD campaigns targeting a range of disease-relevant proteins, particularly kinases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed framework for its application in a fragment-based approach. By leveraging the principles and methodologies outlined herein, researchers can unlock the full potential of this versatile fragment to accelerate the discovery of the next generation of innovative medicines.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

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  • Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. Organic Letters. [Link]

  • ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Pipzine Chemicals. [Link]

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem. [Link]

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • Pushing the Rule of 3. Practical Fragments. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Signal Transduction and Targeted Therapy. [Link]

  • Synthesis of isoindolines. Organic Chemistry Portal. [Link]

  • Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides. ACS Sustainable Chemistry & Engineering. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Isabelle Krimm - NMR for Fragment-based Drug Design. YouTube. [Link]

  • Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt. ResearchGate. [Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Acta Pharmaceutica Sinica B. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]

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Foundational

A Comprehensive Technical Guide to the Preliminary Stability Investigation of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a detailed framework for conducting a preliminary stability investigation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed framework for conducting a preliminary stability investigation of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a heterocyclic compound of interest in pharmaceutical development. The protocols and rationale described herein are designed to establish a foundational understanding of the molecule's intrinsic stability, identify potential degradation pathways, and support the development of a stability-indicating analytical method.

Introduction: The Imperative of Stability Profiling

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate belongs to the broad class of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in approved pharmaceuticals.[1] The pyrrolopyridine core, in particular, is a key feature in a variety of biologically active molecules.[2][3] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[4] Early-stage stability assessment, as outlined in this guide, is not merely a regulatory formality but a cornerstone of rational drug development. It provides invaluable insights into the molecule's susceptibility to degradation under various environmental conditions, thereby informing formulation development, manufacturing processes, and storage recommendations.

This document will detail a systematic approach to forced degradation studies, encompassing hydrolysis, oxidation, photolysis, and thermal stress. We will also outline the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a crucial tool for separating and quantifying the parent compound from its degradation products.[5]

Compound Profile: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

PropertyValueSource
Chemical FormulaC₁₁H₁₂N₂O₂[6]
Molar Mass204.225 g/mol [6]
AppearanceLikely a solid[6]
SolubilityLow in water; soluble in organic solvents like ethanol and dichloromethane[6]

The Strategic Approach to Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[4][7] The goal is to generate degradation products to a level that allows for their detection and characterization. This proactive approach helps in elucidating degradation pathways and ensuring the analytical methods used are "stability-indicating."

Causality Behind Experimental Choices

The selection of stress conditions is based on the chemical structure of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, which contains functionalities known to be susceptible to degradation:

  • Ethyl Carbamate Moiety: Carbamates are esters of carbamic acid and can be susceptible to hydrolysis. This hydrolysis can be catalyzed by both acid and base, yielding ethanol, carbon dioxide, and the corresponding amine.[8][9]

  • Pyrrolopyridine Core: The pyridine ring, an electron-deficient aromatic system, can be susceptible to nucleophilic attack and photodegradation.[10][11] The pyrrole ring, while aromatic, can be prone to oxidation.

  • Tertiary Amine: The nitrogen atom in the saturated portion of the pyrrolidine ring is a potential site for oxidation.

The following diagram illustrates the overall workflow for the preliminary stability investigation.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Data Analysis & Reporting MD HPLC Method Development MV Method Validation (Specificity, Linearity, Accuracy, Precision) MD->MV Hydrolysis Hydrolysis (Acidic, Basic, Neutral) MV->Hydrolysis Oxidation Oxidation (H₂O₂) MV->Oxidation Photolysis Photostability (UV/Vis Light) MV->Photolysis Thermal Thermal Stress (Dry Heat) MV->Thermal Analysis Analysis of Stressed Samples by HPLC Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis DP Degradation Profile & Mass Balance Analysis->DP Report Summary Report DP->Report

Caption: Workflow for Preliminary Stability Investigation.

Experimental Protocols

Materials and Equipment
  • Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (reference standard)

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%)

  • Phosphate buffers

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector[12]

  • Analytical balance

  • pH meter

  • Forced degradation chamber (photostability and thermal)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Safety Precautions
Preparation of Solutions
  • Stock Solution: Accurately weigh and dissolve a suitable amount of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions for each stress condition by diluting the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

Forced Degradation Procedures

The following conditions are starting points and may need to be adjusted to achieve a target degradation of 5-20%.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Mix the stock solution with 3% hydrogen peroxide.

  • Keep the solution at room temperature and collect samples at appropriate time points.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

  • Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample protected from light.

  • Collect samples at appropriate time points. The photodegradation of pyridine-containing compounds can be complex, potentially involving ring-opening.[10][16]

  • Expose a solid sample of the compound to dry heat (e.g., 80°C) in a calibrated oven.

  • Collect samples at appropriate time points and dissolve them in a suitable solvent for analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[12]

Chromatographic Conditions (Proposed Starting Point)
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of heterocyclic compounds.[3][12]

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer (pH ~4) and acetonitrile is recommended to achieve good separation of polar and non-polar compounds.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the parent compound. A photodiode array (PDA) detector is highly recommended to monitor peak purity.

  • Column Temperature: 25°C.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from degradation product peaks in the stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Data Analysis and Interpretation

Degradation Profile

Analyze all stressed samples using the validated HPLC method. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

The results should be tabulated for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
Water, 60°C24
3% H₂O₂, RT24
Photolytic-
Thermal (Solid), 80°C24
Mass Balance

Mass balance is an important parameter in a forced degradation study. It is the sum of the assay value and the percentage of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all degradation products have been accounted for.

Potential Degradation Pathways

Based on the degradation profile and the known chemistry of the functional groups, potential degradation pathways can be proposed. The ethyl carbamate moiety is a likely point of initial degradation, particularly under hydrolytic conditions.

G cluster_0 Potential Hydrolytic Degradation Parent Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Intermediate 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylic acid Parent->Intermediate Hydrolysis of Ester Product2 Ethanol Parent->Product2 Hydrolysis Product1 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Intermediate->Product1 Decarboxylation Product3 CO₂ Intermediate->Product3 Decarboxylation

Caption: A potential hydrolytic degradation pathway.

Conclusion and Future Directions

This preliminary stability investigation provides a critical first look at the intrinsic stability of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. The data generated will be instrumental in guiding further development activities, including formulation design, selection of packaging materials, and establishment of appropriate storage conditions.

Further work should focus on the isolation and structural elucidation of the major degradation products using techniques such as LC-MS and NMR. This will provide a more complete understanding of the degradation pathways and help in assessing the potential toxicity of the degradants.

References

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • Filippova, A., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. National Institutes of Health. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2023). The Screening and Isolation of Ethyl-Carbamate-Degrading Strains from Fermented Grains and Their Application in the Degradation of Ethyl Carbamate in Chinese Baijiu. Retrieved from [Link]

  • PubMed. (2018). Ethyl carbamate: An emerging food and environmental toxicant. Retrieved from [Link]

  • PMC. (2022). Alkoxy-modified terpyridine complexes as efficient photocatalysts for diclofenac potassium degradation in pharmaceutical wastewater. Retrieved from [Link]

  • ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • PubMed. (2015). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • ResearchGate. (2024). The reaction scheme of ethyl carbamate hydrolysis by urethanase. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • PMC. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Retrieved from [Link]

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Exploratory

The Strategic Synthesis and Broad-Spectrum Applications of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of heterocyclic compounds, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has emerged as a privileged structure, demonstrating significant potential in medicinal chemistry and materials science. This in-depth guide provides a comprehensive literature review of its synthesis and applications, offering field-proven insights into the causality behind experimental choices and detailing key protocols.

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, a fused bicyclic system comprising a pyrrolidine ring fused to a pyridine ring, presents a unique three-dimensional architecture that is attractive for molecular recognition by biological targets.[1] Its structural rigidity and the presence of nitrogen atoms in both rings offer opportunities for diverse functionalization, leading to a wide range of pharmacological properties.

Part 1: Strategic Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Core

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system can be approached through several synthetic strategies, primarily focusing on the formation of either the pyridine or the pyrrolidine ring in the final cyclization step. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions: A Convergent and Efficient Approach

Multicomponent reactions (MCRs) have proven to be a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. Notably, the Ugi and Ugi-Zhu reactions have been successfully employed in the synthesis of derivatives of the related pyrrolo[3,4-b]pyridin-5-one core.[2]

A particularly efficient method involves a one-pot cascade sequence combining an Ugi three-component reaction (U-3CR) with an aza Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration.[3] This approach allows for the generation of highly substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with significant molecular diversity.[2][3]

Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones [3]

  • To a sealed microwave reaction tube containing the desired aldehyde (1.0 equiv.) and amine (1.0 equiv.) in benzene, the mixture is stirred and heated using microwave irradiation (65 °C, 100 W) for 5 minutes.

  • A Lewis acid catalyst, such as scandium (III) triflate (0.03 equiv.), is added, and the mixture is again stirred and heated under microwave irradiation (65 °C, 100 W) for 5 minutes.

  • The corresponding isocyanide (1.2 equiv.) is then added, and the reaction mixture is stirred and heated at 80 °C (100 W) for 15 minutes.

  • Maleic anhydride (1.4 equiv.) is subsequently added, and the mixture is stirred and heated at 80 °C (100 W) for an additional 15 minutes.

  • After cooling, the solvent is removed under vacuum. The crude product is extracted with dichloromethane and washed with aqueous Na2CO3 and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification by silica gel column chromatography affords the desired polysubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

The causality behind this experimental choice lies in the high atom economy and convergence of MCRs. The sequence of reactions is carefully orchestrated, with the initial Ugi reaction forming a key intermediate that then undergoes a cascade of intramolecular and intermolecular transformations to build the complex heterocyclic core in a single pot. The use of microwave irradiation significantly accelerates the reaction rates, reducing overall synthesis time.

Ugi_Zhu_Cascade Aldehyde Aldehyde Ugi_Product Ugi Adduct Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Maleic_Anhydride Maleic Anhydride Diels_Alder_Adduct Aza Diels-Alder Adduct Maleic_Anhydride->Diels_Alder_Adduct Ugi_Product->Diels_Alder_Adduct [4+2] Cycloaddition Final_Product 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Diels_Alder_Adduct->Final_Product Cascade (N-acylation, Decarboxylation, Dehydration)

Caption: Ugi-Zhu cascade for pyrrolo[3,4-b]pyridin-5-one synthesis.

Intramolecular Cyclization Strategies

Another common approach involves the construction of a suitably functionalized precursor followed by an intramolecular cyclization to form the bicyclic system. These strategies offer good control over the regiochemistry of the final product. Classical methods for pyrrole and pyridine synthesis, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, can be adapted for the construction of the fused system.[4]

For instance, a Thorpe-Ziegler intramolecular cyclization of a pre-functionalized pyridine derivative can be employed to construct the fused pyrrole ring.[4] The choice of this method is advantageous when specific substituents are required on the pyridine ring prior to the formation of the pyrrolidine moiety.

Intramolecular_Cyclization Precursor Functionalized Pyridine Precursor Cyclized_Intermediate Cyclized Intermediate Precursor->Cyclized_Intermediate Intramolecular Cyclization Final_Product 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Cyclized_Intermediate->Final_Product Further Transformations

Caption: General intramolecular cyclization strategy.

Part 2: Diverse Applications in Drug Discovery and Beyond

The unique structural features of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core have led to its exploration in various areas of drug discovery, particularly in neuroscience and oncology.

Modulators of Muscarinic Acetylcholine Receptors for Neurological Disorders

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[5][6] These receptors are implicated in a range of neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy.[7] Positive allosteric modulators (PAMs) of the M4 receptor, in particular, are of significant interest for the treatment of conditions like schizophrenia and Alzheimer's disease.[8]

The design of these modulators often involves sophisticated structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The rigid bicyclic core of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold serves as an excellent platform for the precise positioning of substituents to interact with the allosteric binding site of the receptor.

Compound ClassTargetTherapeutic AreaReference
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivativesM4 Muscarinic Acetylcholine Receptor (Allosteric Modulators)Neurological and Psychiatric Disorders[5][6]
Kinase Inhibitors in Oncology and Inflammatory Diseases

The pyrrolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several pyrazolopyridine derivatives have shown potent inhibitory activity against various kinases.[10][11][12]

While specific data for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as kinase inhibitors is still emerging, the structural similarity to other active pyrrolopyridine isomers suggests significant potential in this area. For instance, related pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).[10][12]

Derivative ScaffoldKinase TargetIC50Therapeutic IndicationReference
1H-pyrazolo[3,4-b]pyridineTBK10.2 nM (for compound 15y)Immuno-oncology, Inflammation[10]
Pyrazolo[3,4-b]pyridineTRKA56 nM (for compound C03)Cancer[12]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK2>200-fold selectivity over other CDKsCancer[13]

The development of selective kinase inhibitors is a key objective in modern drug discovery. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core provides a versatile template for the design of such inhibitors, allowing for the introduction of various substituents to achieve desired selectivity profiles.

Kinase_Inhibition_Workflow Scaffold 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Compound Lead Kinase Inhibitor SAR->Lead_Compound In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Lead_Compound->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Assay->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: N-Acylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Abstract The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] N-acylation of the secondary amine within t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] N-acylation of the secondary amine within this bicyclic system is a fundamental and powerful strategy for generating diverse libraries of molecules for drug discovery and development. This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, two robust protocols for N-acylation using either acyl chlorides or acid anhydrides, and critical field-proven insights for successful synthesis, purification, and characterization of the target compounds.

Introduction: The Strategic Importance of N-Acylation

The secondary amine at the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a key synthetic handle. Its nucleophilicity allows for a wide range of chemical modifications. Among these, N-acylation—the introduction of an acyl group (R-C=O)—is paramount. This transformation is not merely a synthetic step; it is a strategic tool to modulate the physicochemical and pharmacological properties of the parent molecule. By varying the nature of the acyl group, researchers can fine-tune parameters such as:

  • Lipophilicity: Influencing cell membrane permeability and oral bioavailability.

  • Solubility: Affecting formulation and administration routes.

  • Receptor Binding: Introducing new hydrogen bond donors/acceptors or steric bulk to optimize interactions with biological targets.

  • Metabolic Stability: Blocking a potential site of metabolic degradation.

This guide provides validated, step-by-step protocols for this critical transformation, ensuring reproducibility and high yields.

Mechanistic Principles of N-Acylation

The N-acylation of a secondary amine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). This forms a tetrahedral intermediate.[3][4]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a leaving group.

    • For an acyl chloride , the leaving group is a chloride ion (Cl⁻).[4]

    • For an acid anhydride , the leaving group is a carboxylate ion (RCOO⁻).[5][6]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final, neutral N-acylated amide product and a salt byproduct.[4][7]

Two primary classes of acylating agents are employed, each with distinct advantages and requirements.

  • Acyl Chlorides (R-COCl): Highly reactive electrophiles that typically provide high yields and fast reaction times.[8] Their high reactivity, however, generates hydrochloric acid (HCl) as a byproduct. This strong acid must be neutralized by a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to prevent the protonation and deactivation of the starting amine.[4][9]

  • Acid Anhydrides ((R-CO)₂O): Milder acylating agents compared to acyl chlorides.[6] The reaction produces a carboxylic acid byproduct, which is less acidic than HCl, often making the reaction conditions more tolerant for sensitive functional groups.[6] While sometimes run without a base, the inclusion of a base can accelerate the reaction.

Diagram 1: General Mechanism of N-Acylation

Caption: Nucleophilic addition-elimination mechanism.

Safety & Handling

Mandatory Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), is required at all times.

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Often supplied as a dihydrochloride salt, which is a stable solid.[10] The free base is an amine and should be handled as a potential irritant.

  • Acyl Chlorides: Are corrosive, lachrymatory (tear-inducing), and react violently with water/moisture to release HCl gas. Always handle with extreme care under anhydrous conditions.

  • Acid Anhydrides: Are corrosive and irritants. Handle with care.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are corrosive, flammable liquids with strong odors.

Experimental Protocols

The following protocols are designed for a 1.0 mmol scale. They can be scaled linearly, but for scales >10 mmol, temperature control during the addition of the acylating agent should be monitored carefully.

Reagents & Equipment
Item Specification
Starting Material 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (or free base)
Acylating Agents Acetyl chloride, Benzoyl chloride, Acetic anhydride, etc.
Bases Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
Solvents Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Glassware Round-bottom flask, dropping funnel, condenser, magnetic stir bars
Equipment Magnetic stirrer/hotplate, inert gas line (N₂ or Ar), ice bath, rotary evaporator
Purification Silica gel for flash chromatography, appropriate solvent systems
Protocol A: N-Acylation with an Acyl Chloride (e.g., Acetyl Chloride)

This protocol is preferred for its speed and high reactivity.

Step-by-Step Procedure:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (195.09 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Solvent & Base Addition: Add anhydrous Dichloromethane (DCM, 10 mL) via syringe. Begin stirring to create a suspension. Add triethylamine (TEA, 0.42 mL, 3.0 mmol, 3.0 equiv.) dropwise. Expert Insight: Using 3.0 equivalents of base is crucial. Two equivalents are consumed to neutralize the dihydrochloride salt to form the free base in situ, and one equivalent is required to scavenge the HCl generated during the acylation reaction.

  • Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

  • Acyl Chloride Addition: In a separate dry vial, prepare a solution of acetyl chloride (0.085 mL, 1.2 mmol, 1.2 equiv.) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled amine suspension over 10-15 minutes using a syringe. Causality: Slow addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Typical eluent: 5-10% Methanol in DCM).

  • Work-up: Quench the reaction by slowly adding 10 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol B: N-Acylation with an Acid Anhydride (e.g., Acetic Anhydride)

This protocol is a milder alternative, suitable for substrates with acid-sensitive functional groups.

Step-by-Step Procedure:

  • Preparation & Free-Basing: Add 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (195.09 mg, 1.0 mmol) and anhydrous DCM (10 mL) to a 50 mL round-bottom flask. Add TEA (0.28 mL, 2.0 mmol, 2.0 equiv.) and stir at room temperature for 30 minutes to generate the free base.

  • Reagent Addition: Add acetic anhydride (0.113 mL, 1.2 mmol, 1.2 equiv.) to the mixture in a single portion. Add an additional equivalent of TEA (0.14 mL, 1.0 mmol).

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Gentle heating (40 °C) may be required for less reactive anhydrides.

  • Monitoring, Work-up, and Purification: Follow steps 7-10 as described in Protocol A. The carboxylic acid byproduct is typically removed during the aqueous work-up and chromatography.

Diagram 2: Experimental Workflow

Experimental Workflow Start Start: Pyrrolopyridine Salt Setup 1. Add Solvent & Base 2. Purge with N₂/Ar 3. Cool to 0 °C Start->Setup Reaction Slowly Add Acylating Agent (Acyl Chloride or Anhydride) Setup->Reaction Stir Stir at Room Temp (Monitor by TLC) Reaction->Stir Workup Aqueous Work-up: - Quench with H₂O - Wash with NaHCO₃, Brine Stir->Workup Reaction Complete Purify Dry (Na₂SO₄), Concentrate & Purify via Flash Chromatography Workup->Purify Product Pure N-Acylated Product Purify->Product

Caption: A typical workflow for N-acylation reactions.

Data Summary & Troubleshooting

Parameter Protocol A (Acyl Chloride) Protocol B (Acid Anhydride) Rationale / Comments
Base Equiv. 3.0 (from HCl salt)3.0 (from HCl salt)Base neutralizes salt, then scavenges acid byproduct.
Acylating Agent 1.1 - 1.5 equiv.1.1 - 1.5 equiv.A slight excess ensures complete conversion of the limiting reagent.
Temperature 0 °C to RTRT (or gentle heat)Controls exothermicity for acyl chlorides; may need heat for anhydrides.
Reaction Time 1 - 4 hours4 - 16 hoursAcyl chlorides are significantly more reactive.
Typical Yield 85 - 98%75 - 95%Yields are generally high but depend on the specific acyl group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient base; low reactivity of acylating agent; wet reagents/solvents.Ensure anhydrous conditions. Add more base or acylating agent. For anhydrides, consider gentle heating or adding a catalyst like DMAP (catalytic amount).
Low Yield Product loss during aqueous work-up (if product is water-soluble); decomposition on silica.Minimize water washes or back-extract aqueous layers with DCM. Consider using a different purification method (e.g., crystallization) or deactivating silica gel with TEA.
Multiple Spots on TLC Formation of di-acylated product (unlikely for this substrate); side reactions; starting material degradation.Ensure slow addition of acyl chloride at 0 °C. Confirm the purity of starting materials.

Conclusion

The N-acylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a reliable and versatile reaction for generating novel derivatives for pharmaceutical research. By selecting the appropriate acylating agent and carefully controlling the reaction conditions as detailed in this guide, researchers can consistently achieve high yields of the desired products. The protocols provided herein are robust, scalable, and grounded in established chemical principles, offering a solid foundation for the exploration of this important chemical space.

References

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]

  • Ortega, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. Available at: [Link]

  • Ortega, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. Molecules, 23(4), 790. Available at: [Link]

  • Ortega, E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4132. Available at: [Link]

  • Leslie, J. M. (2022). Acylation of an amine using acetic anhydride. YouTube. Available at: [Link]

  • Correa, A., et al. (2009). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Chemguide. Available at: [Link]

  • Ortega, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. ResearchGate. Available at: [Link]

  • Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]

  • PubMed. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available at: [Link]

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  • RSC Advances. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][11]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][11]benzazepines and evaluation of their bioactivity. Available at: [Link]

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Sources

Application

Application Notes and Protocols: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrolo[3,4-b]pyridine Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, nitrogen-containing heterocyclic scaffolds are of particular importance due to their prevalence in biologically active natural products and synthetic drugs. The pyrrolo[3,4-b]pyridine core, a fused bicyclic system, represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and neurological applications.[1][2][3]

The strategic advantage of the pyrrolo[3,4-b]pyridine system lies in its unique combination of a pyrrole ring, which can act as a hydrogen bond donor and acceptor, fused to a pyridine ring, a key element in many enzyme-inhibitor interactions. This fusion creates a constrained, three-dimensional structure that can be tailored to fit into specific binding pockets of target proteins, such as kinases and G-protein coupled receptors.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a key building block for the synthesis of diverse compound libraries. We will delve into the synthesis of this versatile intermediate, provide detailed protocols for its subsequent functionalization, and discuss the rationale behind these synthetic strategies in the context of modern drug discovery.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[6]
Molar Mass 204.23 g/mol [6]
Appearance Typically a solid[6]
Solubility Low in water; soluble in common organic solvents such as ethanol and dichloromethane.[6]

The ethyl carbamate moiety serves a dual purpose: it acts as a protecting group for the secondary amine, preventing unwanted side reactions, and it modulates the reactivity of the pyrrole ring. This feature is crucial for achieving selective functionalization at different positions of the scaffold.

Synthesis of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

The efficient synthesis of the title building block is a critical first step. A reliable and scalable route begins with the commercially available precursor, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride.[7] The following protocol details the N-acylation of this precursor.

Experimental Protocol: Synthesis of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

This protocol describes the reaction of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with ethyl chloroformate to yield the desired N-protected building block. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction and the HCl salt of the starting material.

Materials:

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

  • Ethyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir the mixture for 10-15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free base.

  • Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvent: Ensures that the ethyl chloroformate does not hydrolyze.

  • Excess Base: The use of slightly more than two equivalents of triethylamine ensures complete neutralization of both the starting material's HCl salt and the HCl generated during the acylation.

  • 0 °C Reaction Temperature: The acylation reaction is exothermic. Maintaining a low initial temperature helps to control the reaction rate and minimize the formation of potential side products.

Key Applications and Synthetic Protocols

The ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate building block is a versatile platform for introducing molecular diversity. The secondary amine, once deprotected, and the pyrrole and pyridine rings offer multiple points for functionalization.

N-Alkylation and N-Arylation at the 6-Position

The secondary amine at the 6-position is a key handle for introducing a wide variety of substituents. This is typically achieved after the removal of the ethyl carbamate protecting group.

Deprotection of the Ethyl Carbamate: A common method for the cleavage of ethyl carbamates is hydrolysis under basic conditions (e.g., using NaOH or KOH in a mixture of water and a miscible organic solvent like ethanol or methanol) or acidic conditions (e.g., HBr in acetic acid).

Deprotection

Protocol: N-Alkylation

This protocol is a general procedure for the N-alkylation of the deprotected 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with an alkyl halide.

Materials:

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) to the mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Rationale for Reagent Choice:

  • Base: Potassium carbonate is a common and cost-effective base for such alkylations. Cesium carbonate is a stronger base and can be more effective for less reactive alkyl halides.

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for Sₙ2 reactions.

Protocol: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Materials:

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

  • Aryl halide (bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or Dioxane, anhydrous and degassed

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Reaction Setup: In a Schlenk tube or glovebox, combine the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.2 eq), aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Progression: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

BuchwaldHartwig

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often superior. For electron-deficient aryl halides, ligands like BINAP may be more suitable. Screening of different catalyst/ligand/base combinations is often necessary to optimize the reaction for a specific substrate.

Functionalization of the Pyrrole and Pyridine Rings

The pyrrolo[3,4-b]pyridine core can also be functionalized on the aromatic rings, although this often requires careful consideration of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the electron-withdrawing nature of the pyridine nitrogen can deactivate the fused pyrrole ring compared to a simple pyrrole. Friedel-Crafts acylations and Vilsmeier-Haack formylations are potential reactions to introduce functional groups onto the pyrrole moiety.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogenated derivative of the pyrrolo[3,4-b]pyridine scaffold is available, powerful cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed to introduce new carbon-carbon bonds.[3]

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true value of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate lies in its ability to serve as a starting point for the synthesis of biologically active molecules.

Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4] The nitrogen atoms of the pyridine and pyrrole rings can form crucial hydrogen bonds with the kinase hinge region. Modifications at the 6-position can be used to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

  • SAR Insights: For pyrazolo[3,4-b]pyridine-based AMPK activators, it has been shown that an exposed pyrazole N-H and para-substitution on a diphenyl group are crucial for activity.[4] This suggests that for the pyrrolo[3,4-b]pyridine scaffold, maintaining the pyrrole N-H as a hydrogen bond donor could be important, and that bulky substituents at distal positions can enhance potency.

Antibacterial Agents: Derivatives of the pyrrolo[3,4-b]pyridine core have shown promising antibacterial activity.[8] The introduction of various substituents can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate bacterial cell walls and interact with its target.

  • SAR Insights: For some pyrazolo[3,4-b]pyridine derivatives, moderate antibacterial activity has been observed.[9] Structure-activity relationship studies on related quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine have shown a linear relationship between lipophilicity and antibacterial activity up to a certain alkyl chain length.[10] This indicates that tuning the lipophilicity of substituents on the pyrrolo[3,4-b]pyridine core is a viable strategy for optimizing antibacterial potency.

CNS Agents: The rigid structure of the pyrrolo[3,4-b]pyridine scaffold makes it an attractive starting point for the development of agents targeting the central nervous system (CNS). For instance, derivatives have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of neurological and psychiatric disorders.[5]

Conclusion

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from a commercially available precursor, coupled with the numerous possibilities for selective functionalization at the 6-position and on the aromatic rings, makes it an ideal starting point for the creation of diverse compound libraries. The proven track record of the pyrrolo[3,4-b]pyridine scaffold in a variety of therapeutic areas underscores the potential of this building block to contribute to the discovery of new and effective medicines. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this important molecular scaffold.

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  • González-Zamora, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate. Available at: [Link]

  • Danheiser, R. L., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. Available at: [Link]

  • Abbot, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

  • Sugimura, H., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available at: [Link]

  • González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cycloaddition/Diels-Alder Approaches. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2017). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available at: [Link]

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Method

Application Note: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a Versatile Scaffold for Compound Library Synthesis in Drug Discovery

Abstract This guide provides a comprehensive overview of the strategic application of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a key building block for the synthesis of compound libraries in modern drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the strategic application of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a key building block for the synthesis of compound libraries in modern drug discovery. We delve into the rationale behind its use, highlighting its role as a bioisostere of the indole scaffold and its prevalence in biologically active molecules. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for chemical diversification at multiple positions on the core structure. Methodologies for N-functionalization and aromatic C-H functionalization via cross-coupling reactions are presented, supported by workflow diagrams and data tables to facilitate experimental design and execution. Our aim is to provide both the conceptual framework and the practical steps required to leverage this privileged scaffold for the generation of diverse and potent compound libraries.

Introduction: The Strategic Value of the 6-Azaindole Core

The quest for novel therapeutics is intrinsically linked to the exploration of new chemical space. Privileged structures—molecular scaffolds that are capable of binding to multiple biological targets—serve as powerful starting points for the design of compound libraries. The pyrrolopyridine, or azaindole, core is a quintessential example of such a scaffold.

1.1. The Power of Bioisosterism The pyrrolo[3,4-b]pyridine core is an isomer of 6-azaindole. Azaindoles are widely employed as bioisosteres for the indole nucleus, a common motif in both natural products and synthetic drugs.[1] Bioisosteric replacement is a key strategy in medicinal chemistry used to enhance a molecule's pharmacological profile.[2][3] Swapping an indole's benzene ring for a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This modification can significantly alter a compound's properties by:

  • Improving Aqueous Solubility: The pyridine nitrogen can be protonated or engage in hydrogen bonding with water, often leading to better solubility compared to the more lipophilic indole.

  • Modulating Metabolic Stability: The electronic nature of the pyridine ring can alter the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • Introducing New Binding Interactions: The nitrogen atom provides a new hydrogen bond acceptor site, potentially leading to enhanced target affinity and selectivity.[4]

1.2. Therapeutic Relevance of the Pyrrolo[3,4-b]pyridine Scaffold The broader family of pyrrolopyridines has demonstrated a wide spectrum of pharmacological activities. Derivatives have been investigated as anticancer, antiviral, antibacterial, and antidiabetic agents.[5] For example, libraries of polysubstituted pyrrolo[3,4-b]pyridine derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various strains, including E. coli.[6][7] This established biological relevance makes the scaffold a highly attractive starting point for new discovery campaigns.

1.3. The Utility of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate The title compound, ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, is an ideal building block for library synthesis. The ethyl carbamate group serves as a stable and reliable protecting group for the pyrrolidine nitrogen. Crucially, it can be selectively removed to unmask a secondary amine, which serves as the primary and most versatile handle for introducing molecular diversity through N-acylation and N-alkylation reactions.

Physicochemical Properties of the Scaffold

A clear understanding of the starting material's properties is fundamental to successful experimental work.

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂[8]
Molar Mass 204.23 g/mol [8]
Appearance Solid (typically)[8]
Solubility Low in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)[8]
Core Structure 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine[9]

Compound Library Generation: Key Diversification Strategies

The strategic value of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate lies in its capacity for diversification at multiple positions. The following sections detail the primary strategies for library construction.

Strategy 1: N-6 Functionalization via Carbamate Deprotection

The most direct path to library generation involves the deprotection of the N-6 carbamate to reveal a secondary amine, followed by parallel derivatization.

G A Ethyl 5H-pyrrolo[3,4-b]pyridine- 6(7H)-carboxylate (Starting Material) B Deprotection (e.g., LiOH or TMSI) A->B Step 1 C 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Secondary Amine Intermediate) B->C D Parallel Synthesis C->D Step 2 E N-Acylation (R-COOH, Coupling Agents) D->E F N-Alkylation (R-CHO, NaBH(OAc)3) D->F G N-Sulfonylation (R-SO2Cl, Base) D->G H Diversified Amide Library E->H I Diversified Amine Library F->I J Diversified Sulfonamide Library G->J

Caption: Workflow for N-6 diversification of the scaffold.

Protocol 3.1: N-Carbamate Deprotection to Yield Secondary Amine

  • Rationale: Basic hydrolysis using a reagent like lithium hydroxide is a standard and effective method for cleaving ethyl carbamates without compromising the integrity of the core scaffold. Anhydrous methods using reagents like trimethylsilyl iodide (TMSI) can be used for substrates sensitive to aqueous base.

  • Procedure (Aqueous Hydrolysis):

    • Dissolve ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq).

    • Stir the reaction mixture at 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and neutralize carefully with 1N HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be used directly in the next step or purified by column chromatography if necessary.

Protocol 3.2: Parallel Library Synthesis via N-Acylation (Amide Formation)

  • Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry. Using a diverse set of carboxylic acids in a parallel format allows for the rapid generation of a large library. Peptide coupling reagents like HATU or HBTU are highly efficient and minimize side reactions.

  • Procedure (Representative HATU Coupling):

    • In an array of reaction vials, dispense a solution of the crude secondary amine from Protocol 3.1 (1.0 eq) in DMF.

    • To each vial, add a unique carboxylic acid (R-COOH, 1.1 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

    • Add a solution of HATU (1.1 eq) in DMF to each vial.

    • Seal the vials and shake at room temperature for 12-18 hours.

    • Monitor a representative reaction for completion.

    • Upon completion, quench the reactions with water and extract with ethyl acetate.

    • The crude products can be purified using parallel purification techniques such as mass-directed preparative HPLC.

Strategy 2: C-H Functionalization of the Pyridine Ring

To explore vectors orthogonal to the N-6 position, functionalization of the pyridine ring is essential. This is typically achieved by first installing a halogen, which then serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Diversification Core 3-Bromo-pyrrolo[3,4-b]pyridine Scaffold Suzuki Suzuki Coupling + R-B(OH)2 Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling + R-C≡CH Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination + R2NH Core->Buchwald Pd Catalyst, Base Heck Heck Coupling + Alkene Core->Heck Pd Catalyst, Base Prod_Suzuki Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl Derivatives Sonogashira->Prod_Sonogashira Prod_Buchwald Amine Derivatives Buchwald->Prod_Buchwald Prod_Heck Alkene Derivatives Heck->Prod_Heck

Caption: Cross-coupling strategies from a halogenated scaffold.

Protocol 3.3: Regioselective Bromination of the Pyridine Ring

  • Rationale: The pyridine ring can be regioselectively halogenated. Electrophilic bromination using N-Bromosuccinimide (NBS) is a common method. The position of bromination (e.g., C-3) will depend on the electronic and steric environment of the specific pyrrolopyridine derivative. It is critical to perform this reaction on the N-protected core.

  • Procedure:

    • Dissolve ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

    • Add N-Bromosuccinimide (NBS, 1.05-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting bromo-derivative by silica gel chromatography.

Protocol 3.4: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki coupling is one of the most versatile C-C bond-forming reactions, allowing for the introduction of a vast array of aryl and heteroaryl boronic acids or esters.[10] This protocol provides a general starting point that can be optimized for specific substrates.

  • Procedure:

    • To a microwave vial, add the brominated scaffold from Protocol 3.3 (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).

    • Add a base, typically aqueous 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).

    • Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes, or heat conventionally at 80-100 °C for 2-16 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield the coupled product.

Library Design and Data Summary

A well-designed library will systematically explore the structure-activity relationship (SAR) around the core scaffold by varying substituents at the defined diversification points.

G cluster_N6 N-6 Position cluster_C3 C-3 Position Core Core Scaffold N6_Amide Amides Core->N6_Amide Acylation N6_Amine Amines Core->N6_Amine Alkylation N6_Sulfonamide Sulfonamides Core->N6_Sulfonamide Sulfonylation C3_Aryl Aryls Core->C3_Aryl Suzuki C3_Heteroaryl Heteroaryls Core->C3_Heteroaryl Suzuki C3_Alkyne Alkynes Core->C3_Alkyne Sonogashira Final_Library Diverse Compound Library N6_Amide->Final_Library N6_Amine->Final_Library N6_Sulfonamide->Final_Library C3_Aryl->Final_Library C3_Heteroaryl->Final_Library C3_Alkyne->Final_Library

Caption: Hub-and-spoke model for library design.
Diversification PointReaction TypeBuilding Block ClassResulting Functional Group
N-6 Amide CouplingCarboxylic Acids (R-COOH)Secondary/Tertiary Amide
N-6 Reductive AminationAldehydes/Ketones (R-CHO)Secondary/Tertiary Amine
N-6 SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamide
C-3 / C-4 (via Halogen) Suzuki CouplingBoronic Acids (R-B(OH)₂)Aryl, Heteroaryl
C-3 / C-4 (via Halogen) Sonogashira CouplingTerminal Alkynes (R-C≡CH)Alkynyl
C-3 / C-4 (via Halogen) Buchwald-HartwigAmines (R₂NH)Arylamine

Conclusion

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a high-value scaffold for the construction of diverse compound libraries. Its identity as a privileged 6-azaindole core, combined with strategically placed functional handles, allows for systematic exploration of chemical space in multiple directions. The N-6 position provides a reliable site for introducing a wide range of substituents via robust amide and amine formation chemistries. Furthermore, functionalization of the pyridine ring through halogenation and subsequent palladium-catalyzed cross-coupling reactions unlocks access to novel aryl, heteroaryl, and alkynyl derivatives. By employing the strategies and protocols outlined in this guide, drug discovery teams can efficiently generate high-quality compound libraries, accelerating the identification of new lead compounds with improved potency, selectivity, and drug-like properties.

References

  • Dembitsky, V. M., & Dzhemilev, U. M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5733. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(8), 1836-1842. Available at: [Link]

  • Prokopenko, V. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids and Small Molecules, 1(1). Available at: [Link]

  • Pipzine Chemicals. (n.d.). ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Retrieved January 25, 2026, from [Link]

  • Kubinyi, H. (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 25, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 25, 2026, from [Link]

  • Shaabani, A., et al. (2017). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Polycyclic Aromatic Compounds, 39(2), 154-162. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azaindole and indole derivatives 6 and 7. Retrieved January 25, 2026, from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 203-255). Academic Press. Available at: [Link]

  • Shirude, P. S., et al. (2013). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium Tuberculosis and Are Efficacious in vivo. Journal of Medicinal Chemistry, 56(23), 9701–9708. Available at: [Link]

  • Rivera-Ramírez, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2652. Available at: [Link]

  • Baran Laboratory, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved January 25, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances, 12(42), 26895–26907. Available at: [Link]

  • Khurana, L., et al. (2015). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 6(11), 1135–1140. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

  • Kolos, N. N., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 5H-Pyrrolo[3,4-B]Pyridine, 6,7-Dihydro. Retrieved January 25, 2026, from [Link]

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Application

High-Throughput Screening Assays for Pyrrolopyridine Derivatives: A Detailed Guide for Drug Discovery Professionals

Introduction: The Promise of Pyrrolopyridine Scaffolds in Modern Drug Discovery Pyrrolopyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, a core structure with the inherent ability to bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrrolopyridine Scaffolds in Modern Drug Discovery

Pyrrolopyridine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, a core structure with the inherent ability to bind to multiple biological targets with high affinity. Their structural resemblance to the purine ring of ATP makes them particularly adept at targeting the ATP-binding sites of various enzymes, most notably protein kinases.[1] This has led to the successful development of pyrrolopyridine-based drugs, such as the BRAF kinase inhibitor vemurafenib, used in the treatment of melanoma.[1] The therapeutic potential of this compound class extends beyond oncology, with derivatives showing promise as antibacterial agents, and inhibitors of other key enzymes like ENPP1 and FMS kinase.

The vast chemical space that can be explored through the derivatization of the pyrrolopyridine core necessitates the use of high-throughput screening (HTS) to efficiently identify and characterize novel drug candidates. HTS allows for the rapid testing of large compound libraries, enabling the identification of "hits" that can be further optimized into lead compounds. This guide provides an in-depth overview of various HTS assays suitable for the screening of pyrrolopyridine derivatives, complete with detailed protocols and expert insights to aid researchers in their drug discovery endeavors.

Choosing the Right Assay: A Strategic Decision

The selection of an appropriate HTS assay is a critical step that can significantly impact the success of a drug discovery campaign. The choice depends on several factors, including the biological target, the desired information (e.g., biochemical potency vs. cellular efficacy), and the available resources. For pyrrolopyridine derivatives, which often target intracellular enzymes, both biochemical and cell-based assays are highly relevant.

Biochemical assays offer a direct measure of a compound's ability to interact with its purified target, providing valuable information on potency and mechanism of action. They are generally more straightforward to set up and less prone to artifacts related to cell permeability or toxicity.

Cell-based assays , on the other hand, provide a more physiologically relevant context by assessing a compound's activity within a living cell.[2] This allows for the simultaneous evaluation of compound permeability, target engagement in a native environment, and potential off-target effects or cytotoxicity.

This guide will delve into specific protocols for both types of assays, empowering researchers to make informed decisions based on their specific research questions.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are indispensable for the initial characterization of pyrrolopyridine derivatives as inhibitors of purified enzymes, particularly kinases. Proximity-based assays like AlphaLISA and HTRF are widely used due to their homogeneous, no-wash formats, which are amenable to automation and miniaturization.[3][4]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle of the Assay:

AlphaLISA technology is a bead-based assay that relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity.[3][5][6] In a typical kinase assay, a biotinylated substrate is captured by a streptavidin-coated Donor bead, and a phospho-specific antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When the kinase is active, the substrate is phosphorylated, bringing the Donor and Acceptor beads together and generating a luminescent signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.[6]

Experimental Workflow: AlphaLISA Kinase Assay

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagent_prep Prepare Assay Buffer, Kinase, Biotinylated Substrate, ATP, and Pyrrolopyridine Compounds add_reagents Dispense Kinase, Substrate, and Pyrrolopyridine Compound to Assay Plate reagent_prep->add_reagents start_reaction Add ATP to Initiate Kinase Reaction add_reagents->start_reaction incubation1 Incubate at Room Temperature start_reaction->incubation1 add_beads Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads incubation1->add_beads incubation2 Incubate in the Dark add_beads->incubation2 read_plate Read Plate on an Alpha-compatible Plate Reader incubation2->read_plate

Caption: Workflow for an AlphaLISA kinase inhibition assay.

Detailed Protocol: AlphaLISA Assay for a Pyrrolopyridine Kinase Inhibitor

Materials:

  • White, opaque 384-well microplates (e.g., ProxiPlate)

  • Purified kinase of interest

  • Biotinylated kinase substrate

  • Phospho-specific antibody

  • AlphaLISA Acceptor beads conjugated to the phospho-specific antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Pyrrolopyridine derivatives dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine derivatives in DMSO. Further dilute the compounds in assay buffer to the desired final concentration.

  • Reagent Preparation:

    • Prepare a solution of the kinase in assay buffer.

    • Prepare a solution of the biotinylated substrate and ATP in assay buffer.

    • Prepare a suspension of the AlphaLISA Acceptor beads and Streptavidin Donor beads in assay buffer, protecting them from light.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted pyrrolopyridine compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the AlphaLISA Acceptor bead suspension to all wells.

    • Add 5 µL of the Streptavidin Donor bead suspension to all wells under subdued light.

  • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-compatible microplate reader.

Data Analysis:

The AlphaLISA signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))

IC50 values can be determined by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Typical AlphaLISA Kinase Assay Parameters

ParameterTypical Range/Value
Final Assay Volume20 µL
Kinase Concentration1-10 nM
Substrate ConcentrationKm value
ATP ConcentrationKm value
Acceptor/Donor Bead Conc.20 µg/mL
Incubation Time (Kinase)60 minutes
Incubation Time (Beads)60 minutes
Z'-factor> 0.5
HTRF (Homogeneous Time-Resolved Fluorescence)

Principle of the Assay:

HTRF is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore (typically a Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2).[7] In a kinase assay, a biotinylated substrate is bound by streptavidin-XL665 (acceptor), and a phospho-specific antibody is labeled with Europium cryptate (donor). When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting long-lived fluorescence signal from the acceptor is measured after a time delay to reduce background fluorescence. Kinase inhibitors will disrupt this process, leading to a decrease in the HTRF signal.[8]

Experimental Workflow: HTRF Kinase Assay

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagent_prep Prepare Kinase Buffer, Kinase, Biotinylated Substrate, ATP, and Pyrrolopyridine Compounds add_reagents Dispense Kinase, Substrate, and Pyrrolopyridine Compound to Assay Plate reagent_prep->add_reagents start_reaction Add ATP to Initiate Kinase Reaction add_reagents->start_reaction incubation1 Incubate at Room Temperature start_reaction->incubation1 add_detection_reagents Add HTRF Detection Reagents (Europium-labeled Antibody and Streptavidin-XL665) incubation1->add_detection_reagents incubation2 Incubate at Room Temperature add_detection_reagents->incubation2 read_plate Read Plate on an HTRF-compatible Plate Reader incubation2->read_plate

Caption: Workflow for an HTRF kinase inhibition assay.

Detailed Protocol: HTRF Assay for a Pyrrolopyridine Kinase Inhibitor

Materials:

  • Low-volume, white 384-well microplates

  • Purified kinase of interest

  • Biotinylated kinase substrate

  • Europium-labeled phospho-specific antibody

  • Streptavidin-XL665 or Streptavidin-d2

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • HTRF detection buffer

  • Pyrrolopyridine derivatives dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted pyrrolopyridine compounds or DMSO into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 4 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents by diluting the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.

    • Add 10 µL of the detection reagent mix to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis:

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is then determined, and IC50 values are calculated as described for the AlphaLISA assay.

Table 2: Typical HTRF Kinase Assay Parameters

ParameterTypical Range/Value
Final Assay Volume20 µL
Kinase Concentration0.5-5 nM
Substrate ConcentrationKm value
ATP ConcentrationKm value
Antibody/SA-XL665 Conc.As per manufacturer's recommendation
Incubation Time (Kinase)60 minutes
Incubation Time (Detection)60 minutes
Z'-factor> 0.6

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for validating the hits identified from biochemical screens and for primary screening campaigns where cellular activity is the primary endpoint.

Luciferase Reporter Gene Assay

Principle of the Assay:

Luciferase reporter assays are a versatile tool for monitoring the activity of specific signaling pathways.[9][10] A reporter construct is engineered to contain a promoter with response elements for a transcription factor of interest, upstream of the luciferase gene. When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the activity of the signaling pathway.[9] For pyrrolopyridine derivatives targeting kinases in a specific pathway, inhibition of the kinase will lead to a decrease in the activation of the downstream transcription factor and a subsequent reduction in luciferase expression.

Signaling Pathway to Luciferase Expression

Pyrrolopyridine Pyrrolopyridine Derivative Kinase Target Kinase Pyrrolopyridine->Kinase Inhibits Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Response_Element Response Element Transcription_Factor->Response_Element Binds Luciferase_Gene Luciferase Gene Response_Element->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light_Signal Luminescent Signal Luciferase_Protein->Light_Signal Produces

Caption: Mechanism of a luciferase reporter assay for a kinase inhibitor.

Detailed Protocol: Luciferase Reporter Assay for a Signaling Pathway

Materials:

  • A stable cell line expressing the target of interest and a luciferase reporter construct.

  • Cell culture medium and supplements.

  • White, clear-bottom 96- or 384-well cell culture plates.

  • Pyrrolopyridine derivatives dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into the wells of the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Add the diluted pyrrolopyridine compounds or DMSO to the wells.

  • Stimulation: If the pathway requires stimulation to be active, add the appropriate agonist to the wells.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression and protein accumulation (typically 6-24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the activity of the signaling pathway. The percentage of inhibition is calculated, and IC50 values are determined as previously described.

High-Content Screening (HCS)

Principle of the Assay:

Detailed Protocol: High-Content Screening for Nuclear Translocation

Materials:

  • A cell line stably expressing a fluorescently tagged protein that translocates to the nucleus upon pathway activation.

  • Cell culture medium and supplements.

  • Optically clear-bottom 96- or 384-well plates.

  • Pyrrolopyridine derivatives dissolved in DMSO.

  • Nuclear counterstain (e.g., Hoechst 33342).

  • Fixative (e.g., 4% paraformaldehyde).

  • High-content imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed the cells into the assay plate and allow them to adhere. Treat with pyrrolopyridine compounds and the appropriate stimulus.

  • Cell Staining:

    • After the desired incubation period, add the nuclear counterstain to the live cells.

    • Incubate for 15-30 minutes.

  • Cell Fixation: Fix the cells with 4% paraformaldehyde.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the fluorescent protein and the nuclear stain channels.

  • Image Analysis: Use image analysis software to identify the nuclei and cytoplasm of each cell. Quantify the fluorescence intensity of the tagged protein in both compartments.

Data Analysis:

The ratio of nuclear to cytoplasmic fluorescence intensity is calculated for each cell. A decrease in this ratio in the presence of a pyrrolopyridine derivative indicates inhibition of nuclear translocation.

Data Interpretation and Quality Control

Regardless of the assay format chosen, rigorous data analysis and quality control are essential for the success of any HTS campaign. Key parameters to monitor include:

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[14]

  • Signal-to-Background Ratio: The ratio of the signal from the uninhibited control to the signal from the background control.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally considered acceptable.[14]

Conclusion: A Multi-faceted Approach to Pyrrolopyridine Drug Discovery

The screening of pyrrolopyridine derivatives requires a thoughtful and multi-faceted approach. Biochemical assays provide a robust platform for identifying potent inhibitors of purified targets, while cell-based assays offer a more physiologically relevant context to assess compound activity. The detailed protocols and expert insights provided in this guide are intended to empower researchers to design and execute successful HTS campaigns, ultimately accelerating the discovery of novel pyrrolopyridine-based therapeutics.

References

  • Shaaban, M., & El-Sayed, M. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-446. [Link]

  • Cui, J., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega, 8(17), 15487–15496. [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]

  • Hadian, K., & Mashyuf, A. (2020). Image-based high-content screening in drug discovery. Drug Discovery Today, 25(9), 1545-1554. [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Iversen, P. W., et al. (2006). Design considerations for high-throughput screening and in vitro diagnostic assays. Journal of biomolecular screening, 11(8), 964–971. [Link]

  • AccScience Publishing. (n.d.). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • United States International Trade Commission. (2023, June 15). Harmonized Tariff Schedule System User Guide. [Link]

  • Wang, Y., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 4, 84–91. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • Singh, A., et al. (2023). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Biosensors, 13(5), 555. [Link]

  • Wang, Y., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Certified Laboratories. (n.d.). What is a U.S. HTS Code (& How to Estimate Customs Duties)?. [Link]

  • Schürer, S. C., et al. (2012). Challenges in secondary analysis of high throughput screening data. Statistical analysis and data mining, 5(2), 122–132. [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 26(1), 127–132. [Link]

  • Tammela, P. (2012). Basic Considerations in Designing High-Throughput Screening Assays. In High-Throughput Screening for Food Safety Assessment (pp. 1-17). Woodhead Publishing. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Certified Laboratories. (n.d.). What is a U.S. HTS Code (& How to Estimate Customs Duties)?. [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. [Link]

  • Jia, Y., et al. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of biomolecular screening, 14(1), 69–75. [Link]

  • AstraZeneca. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • Das, S. K., & Jana, S. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in molecular biology (Clifton, N.J.), 1947, 139–149. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Molecular Devices. (2022, April 26). High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Jia, Y., et al. (2016). Guidelines for HTRF technology in EGFR kinase assay. Methods in molecular biology (Clifton, N.J.), 1360, 1–18. [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • ResearchGate. (n.d.). (PDF) INTERPRETABLE AND GENERALIZABLE HTS CODE CLASSIFICATION FRAMEWORK. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive scaffold for targeting a variety of biological entities. Derivatives of this family have shown a broad spectrum of pharmacological activities, including potential applications as anticancer and antibacterial agents. The title compound, ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, serves as a key intermediate for the synthesis of more complex molecules, where the ethyl carbamate moiety can act as a protecting group or a point for further functionalization.

These application notes provide a comprehensive guide for the large-scale synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. The described synthetic route is designed for scalability, robustness, and efficiency, with a focus on readily available starting materials and well-established chemical transformations.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The large-scale synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is strategically designed as a three-stage process. This approach ensures high purity of intermediates and maximizes the overall yield. The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow A 3,4-Pyridinedicarboxylic Acid B 3,4-Pyridinedimethanol A->B Reduction C 3,4-Bis(bromomethyl)pyridine Hydrobromide B->C Bromination D 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine C->D Cyclization E 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine D->E Debenzylation F Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate E->F N-Ethoxycarbonylation

Caption: Overall synthetic workflow for ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

The synthesis commences with the reduction of commercially available 3,4-pyridinedicarboxylic acid to 3,4-pyridinedimethanol. This diol is then converted to the corresponding 3,4-bis(bromomethyl)pyridine hydrobromide, a key electrophilic intermediate. Subsequent cyclization with a primary amine, such as benzylamine, affords the N-protected 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. A debenzylation step then yields the free secondary amine, which is finally acylated with ethyl chloroformate to furnish the target molecule.

Experimental Protocols

Stage 1: Synthesis of 3,4-Pyridinedimethanol

This protocol details the reduction of 3,4-pyridinedicarboxylic acid to 3,4-pyridinedimethanol. The use of a borane-tetrahydrofuran complex provides a selective and high-yielding reduction of the carboxylic acid functionalities.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Pyridinedicarboxylic Acid167.12100 g0.598
Borane-tetrahydrofuran complex (1 M in THF)-1.8 L1.8
Tetrahydrofuran (THF), anhydrous72.111.5 L-
Methanol32.04500 mL-
Sodium hydroxide (2 M aqueous solution)40.00As needed-
Dichloromethane84.932 L-
Anhydrous sodium sulfate142.0450 g-

Procedure:

  • To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3,4-pyridinedicarboxylic acid (100 g, 0.598 mol).

  • Add anhydrous tetrahydrofuran (1 L) to the flask and stir to form a suspension.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • Slowly add the borane-tetrahydrofuran complex (1.8 L of a 1 M solution in THF, 1.8 mol) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and cautiously quench the excess borane by the slow dropwise addition of methanol (500 mL).

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvents.

  • To the resulting residue, add 2 M aqueous sodium hydroxide solution until the pH is approximately 10-11.

  • Extract the aqueous layer with dichloromethane (4 x 500 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 3,4-pyridinedimethanol as a solid. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Stage 2: Synthesis of 3,4-Bis(bromomethyl)pyridine Hydrobromide

This stage involves the conversion of the diol to the corresponding dibromide using hydrobromic acid. The product is isolated as its hydrobromide salt, which is typically a stable, crystalline solid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Pyridinedimethanol139.1550 g0.359
Hydrobromic acid (48% aqueous solution)80.91500 mL-
Toluene92.14500 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-pyridinedimethanol (50 g, 0.359 mol).

  • Carefully add 48% aqueous hydrobromic acid (500 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12 hours.

  • Monitor the reaction by TLC until the starting material is no longer observed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • The product, 3,4-bis(bromomethyl)pyridine hydrobromide, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold toluene (2 x 100 mL).

  • Dry the solid under vacuum to obtain the desired product.

Stage 3: Synthesis of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

This final stage involves a two-step, one-pot procedure: the cyclization of the dibromide with benzylamine to form the N-protected intermediate, followed by debenzylation and subsequent N-ethoxycarbonylation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,4-Bis(bromomethyl)pyridine Hydrobromide344.9150 g0.145
Benzylamine107.1534.2 mL0.319
Potassium carbonate138.2180 g0.579
Acetonitrile, anhydrous41.051 L-
Palladium on carbon (10 wt. %)-5 g-
Ammonium formate63.0691.5 g1.45
Methanol32.04800 mL-
Ethyl chloroformate108.5216.5 mL0.174
Triethylamine101.1930.3 mL0.218
Dichloromethane84.931.5 L-
Saturated aqueous sodium bicarbonate solution-500 mL-
Brine-500 mL-
Anhydrous magnesium sulfate120.3730 g-

Procedure:

Part A: Cyclization and Debenzylation

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-bis(bromomethyl)pyridine hydrobromide (50 g, 0.145 mol) and anhydrous acetonitrile (1 L).

  • Add potassium carbonate (80 g, 0.579 mol) to the suspension.

  • Slowly add benzylamine (34.2 mL, 0.319 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the formation of 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine by TLC.

  • Once the cyclization is complete, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl intermediate.

  • Dissolve the crude intermediate in methanol (800 mL) in a 2 L flask.

  • To this solution, add palladium on carbon (10 wt. %, 5 g) and ammonium formate (91.5 g, 1.45 mol).

  • Heat the mixture to reflux for 3 hours.

  • Monitor the debenzylation by TLC until the N-benzyl intermediate is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

Part B: N-Ethoxycarbonylation

  • Dissolve the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in dichloromethane (1 L) in a 2 L flask and cool to 0-5 °C.

  • Add triethylamine (30.3 mL, 0.218 mol) to the solution.

  • Slowly add ethyl chloroformate (16.5 mL, 0.174 mol) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a pure solid.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical YieldExpected Physical Form
3,4-PyridinedimethanolC₇H₉NO₂139.15~80%White to off-white solid
3,4-Bis(bromomethyl)pyridine HydrobromideC₇H₇Br₂N·HBr344.91~90%Crystalline solid
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylateC₁₀H₁₂N₂O₂204.22~75% (from dibromide)White to pale yellow solid

Conclusion

The protocols outlined in these application notes provide a reliable and scalable pathway for the synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. By employing well-understood and robust chemical transformations, this multi-step synthesis is suitable for producing large quantities of the target molecule with high purity. The causality behind each experimental choice, from reagent selection to reaction conditions, is grounded in established principles of organic synthesis to ensure reproducibility and efficiency. This detailed guide should serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Synthesis of Pyrrolo[3,4-b]pyridines: While not a direct synthesis of the target molecule, the principles of forming the pyrrolo[3,4-b]pyridine core are discussed in various publications. For example, multicomponent reactions are a common strategy.
  • Reduction of Carboxylic Acids: The reduction of dicarboxylic acids to diols is a standard transformation. The use of borane complexes is a well-established method for this purpose.
  • Bromination of Alcohols: The conversion of benzylic-type alcohols to bromides is typically achieved with reagents like HBr or PBr₃. [Source: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, ResearchGate, URL: https://www.researchgate.net/publication/285175519_Efficient_synthesis_of_3-bromomethyl-5-methylpyridine_hydrobromide]
  • Cyclization to form Pyrrolidines: The reaction of a dibromide with a primary amine to form a saturated nitrogen-containing heterocycle is a classical method for ring formation. [Source: General principles of heterocyclic chemistry].
  • Catalytic Transfer Hydrogenation for Debenzylation: The use of palladium on carbon with a hydrogen donor like ammonium formate is a common and effective method for the removal of benzyl protecting groups. [Source: Standard practices in peptide and protecting group chemistry].
  • N-Acylation with Chloroformates: The reaction of a secondary amine with an alkyl chloroformate in the presence of a base is a standard method for the formation of carbamates. [Source: N-Dealkylation of Amines, PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4909988/]

Technical Notes & Optimization

Troubleshooting

preventing degradation of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate during workup

Technical Support Center: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate A Guide to Preventing Degradation During Experimental Workup Welcome to the technical support center for ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

A Guide to Preventing Degradation During Experimental Workup

Welcome to the technical support center for ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. As Senior Application Scientists, we understand the nuances of handling complex heterocyclic molecules. This guide is designed to provide researchers, chemists, and drug development professionals with field-proven insights and actionable protocols to minimize degradation of this valuable intermediate during the critical workup and purification stages. Our focus is on explaining the chemical principles behind these procedures to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

Q1: My product yield is significantly lower after aqueous workup. What is the most likely cause?

A: The most probable cause is hydrolysis of the ethyl carbamate group. This molecule's pyrrolopyridine core makes it susceptible to degradation under both strongly acidic and strongly basic conditions.[1][2] Workup procedures involving strong acids (e.g., HCl > 1M) or strong bases (e.g., NaOH > 1M) can cleave the carbamate, leading to the formation of a water-soluble, unprotected pyrrolopyridine salt, which is lost to the aqueous phase.

Q2: What is the ideal pH range for an aqueous extraction of this compound?

A: To maintain the integrity of the ethyl carbamate, the ideal pH for aqueous extraction is between 6.0 and 8.5 . A slightly basic wash with saturated sodium bicarbonate (NaHCO₃, pH ≈ 8.3) is highly effective for neutralizing residual acid catalysts without being harsh enough to cause significant hydrolysis. For washing away basic impurities, a mildly acidic solution like saturated ammonium chloride (NH₄Cl, pH ≈ 5.5-6.5) is recommended over strong acids.

Q3: I'm observing a new, more polar spot on my TLC plate after workup that wasn't in the crude reaction mixture. What could it be?

A: This new polar spot is likely the carboxylic acid formed from the partial hydrolysis of the ethyl ester, or the fully unprotected 5,6,7,8-tetrahydro-5H-pyrrolo[3,4-b]pyridine. The carboxylic acid is an intermediate in the complete degradation pathway and is significantly more polar than the starting material.

Q4: Is it safe to use standard silica gel for column chromatography?

A: Standard silica gel is acidic (pH ≈ 4-5) and can cause on-column degradation, especially if the compound is exposed for an extended period. The basic pyridine nitrogen in the molecule can also bind strongly to the acidic silanol groups, leading to poor recovery and streaking. It is highly recommended to use deactivated silica gel or an alternative stationary phase.

Q5: My final product has a slight yellow or brown tint after purification. What causes this and how can I prevent it?

A: A colored tint often indicates the presence of minor oxidative or polymeric impurities. This can happen if the compound is exposed to air and light for prolonged periods, particularly when dissolved in solvents like dichloromethane (DCM) or chloroform, which can generate trace amounts of acid.[3] To prevent this, perform the workup and purification promptly, use fresh, high-quality solvents, and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) away from light.

Section 2: In-Depth Troubleshooting and Protocols

This section provides a deeper analysis of common problems, the underlying chemistry, and detailed protocols for mitigation.

Problem 1: Degradation During Aqueous Extraction

The primary challenge during workup is preventing the hydrolysis of the ethyl carbamate protecting group. The stability of this functional group is highly pH-dependent.

Causality and Mechanism:

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid, the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The pyridine nitrogen will also be protonated, increasing the compound's solubility in the aqueous layer and potentially accelerating degradation.

  • Base-Catalyzed Hydrolysis (Saponification): Strong bases (e.g., NaOH, KOH) directly attack the electrophilic carbonyl carbon. This process is generally irreversible and leads to the formation of the corresponding carboxylate salt. Upon acidic workup, this intermediate can decarboxylate to yield the unprotected pyrrolopyridine. The related pyrrolo[3,4-c]pyridine-1,3-dione core has been shown to be extremely unstable in alkaline conditions.[1][2]

G Main Ethyl 5H-pyrrolo[3,4-b]pyridine- 6(7H)-carboxylate Acid Strong Acid (pH < 4) (e.g., HCl, H2SO4) Main->Acid H₂O, H⁺ Base Strong Base (pH > 10) (e.g., NaOH, KOH) Main->Base OH⁻, H₂O HydrolyzedAcid Intermediate Carboxylic Acid (Unstable) Acid->HydrolyzedAcid Base->HydrolyzedAcid Unprotected Unprotected Pyrrolopyridine (Product Loss) HydrolyzedAcid->Unprotected Heat or Acid (-CO₂)

Caption: Potential degradation pathways under harsh acidic or basic conditions.

Recommended Protocol: Mild Aqueous Workup

This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities while preserving the target compound.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, Dioxane), carefully add the mixture to a separatory funnel containing ethyl acetate or DCM and deionized water.

  • Neutralization:

    • If the reaction was run under acidic conditions, add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases (final pH of aqueous layer should be ~7.5-8.5).

    • If the reaction was run under basic conditions, wash with a 10% w/v ammonium chloride (NH₄Cl) solution to neutralize excess base (final pH of aqueous layer should be ~6.0-7.0).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash once with deionized water, followed by a wash with saturated sodium chloride (brine) solution to facilitate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Analysis: Before proceeding to chromatography, analyze a small aliquot of the crude product by TLC or LC-MS to confirm the absence of significant degradation.

Problem 2: Product Degradation and Loss During Chromatography

Silica gel's acidic nature can be detrimental to many nitrogen-containing heterocycles.

Causality and Mechanism:

The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic pyridine nitrogen of the pyrrolopyridine core can interact strongly with these sites via hydrogen bonding or acid-base interactions. This can lead to two primary issues:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low recovery.

  • On-Column Degradation: The localized acidic environment can catalyze the hydrolysis of the carbamate group, especially if the elution time is long or if protic solvents like methanol are used in high concentration.

Recommended Protocol: Deactivated Chromatography

This protocol minimizes acid-catalyzed degradation and improves recovery from the column.

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in your starting eluent. Add 1% triethylamine (Et₃N) by volume to the slurry and mix thoroughly. This neutralizes the most acidic sites on the silica surface.

  • Column Packing: Pack the column using the deactivated silica slurry.

  • Eluent Preparation: Ensure that the mobile phase used for elution also contains a small amount of triethylamine (typically 0.1% to 0.5% v/v) to maintain the deactivated state of the column throughout the separation.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM) and load it onto the column. Elute with a gradient of ethyl acetate in hexanes or another suitable solvent system (see table below).

  • Alternative: If degradation persists, consider using a less acidic stationary phase such as neutral alumina or a C18-functionalized silica gel for reversed-phase chromatography.

Table 1: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (deactivated with 1% Et₃N)Neutralizes acidic sites, preventing degradation and improving recovery.
Neutral AluminaAn alternative for highly acid-sensitive compounds.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Et₃NCommon solvent system with a basic additive to suppress acidity.
Dichloromethane/Methanol with 0.5% Et₃NUse for more polar compounds. Use methanol sparingly to avoid transesterification.

Section 3: Analytical Monitoring and Characterization

Proactive monitoring is key to troubleshooting. Regular in-process checks can save significant time and material.

G Start Low Yield or Impurity Detected After Workup? Run_LCMS Analyze Crude vs. Post-Workup by LC-MS Start->Run_LCMS Check_pH Was workup pH between 6.0 and 8.5? Check_Chrom Was deactivated silica or alumina used? Check_pH->Check_Chrom Yes Harsh_Workup Root Cause: Harsh pH Conditions Check_pH->Harsh_Workup No Acidic_Silica Root Cause: Acidic Stationary Phase Check_Chrom->Acidic_Silica No Implement_Deactivated_Chrom Action: Implement Deactivated Chromatography Protocol Check_Chrom->Implement_Deactivated_Chrom Yes, but still fails Run_LCMS->Check_pH Degradation seen after aqueous step? Run_LCMS->Check_Chrom Degradation seen after column? Implement_Mild_Workup Action: Implement Mild Workup Protocol Harsh_Workup->Implement_Mild_Workup Acidic_Silica->Implement_Deactivated_Chrom

Caption: A troubleshooting workflow for diagnosing product loss.

Protocol: LC-MS Monitoring for Degradation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying the parent compound and its potential degradation products.

  • Compound Masses:

    • Parent Compound (C₁₁H₁₂N₂O₂): Expected [M+H]⁺ = 205.09

    • Hydrolyzed Acid (C₉H₈N₂O₂): Expected [M+H]⁺ = 177.06

    • Unprotected Core (C₇H₈N₂): Expected [M+H]⁺ = 121.07

  • Method:

    • Prepare dilute solutions (~0.1 mg/mL) of your crude pre-workup material, post-workup material, and post-chromatography fractions in methanol or acetonitrile.

    • Use a C18 reversed-phase column.

    • Employ a water/acetonitrile gradient (both containing 0.1% formic acid) for elution. Formic acid helps to protonate the analytes for positive ion detection and provides sharp peaks.

    • Monitor for the m/z values listed above. The presence or increase in the intensity of the 177.06 or 121.07 ions post-workup or post-chromatography is a definitive indicator of degradation.

References

  • Reddit - r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups. (Provides community insights on protecting group lability).
  • Organic Chemistry Portal: Boc-Protected Amino Groups. (A good overview of the general stability of Boc groups, which is analogous in principle to other carbamates). [Link]

  • ACS Publications: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (Discusses various methods for Boc deprotection, highlighting sensitivity).
  • ResearchGate: The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (Details the stability of carbamates under various conditions). [Link]

  • The Journal of Organic Chemistry: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (Highlights the differential acid sensitivity of protecting groups). [Link]

  • National Institutes of Health (NIH): A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection... (Provides analytical context for ethyl carbamate). [Link]

  • Reddit - r/Chempros: Purification Troubleshooting. (Community discussion on common purification issues like discoloration).
  • National Institutes of Health (NIH): Development of an LC-MS method for determination of nitrogen-containing heterocycles... (Details analytical methods for N-heterocycles). [Link]

  • Acta Poloniae Pharmaceutica: STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES... (Provides crucial evidence for the instability of a closely related heterocyclic core in alkaline and acidic media). [Link]

  • PubMed: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives... (Confirms the lability of the pyrrolopyridine system to pH stress). [Link]

Sources

Optimization

Technical Support Center: Refinement of Purification Techniques for Azaindole Intermediates

Welcome to the Technical Support Center dedicated to the purification of azaindole intermediates. As critical scaffolds in medicinal chemistry, the purity of azaindole building blocks is paramount to the success of subse...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of azaindole intermediates. As critical scaffolds in medicinal chemistry, the purity of azaindole building blocks is paramount to the success of subsequent synthetic steps and the integrity of final drug candidates.[1] The unique electronic properties of the azaindole nucleus, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present distinct challenges during purification that are not always encountered with traditional indoles.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of azaindole intermediates in a direct question-and-answer format.

Question 1: My azaindole compound is streaking or tailing significantly during silica gel chromatography, leading to poor separation and mixed fractions. What is happening and how can I fix it?

Answer:

This is the most common issue researchers face. The root cause is the basic nature of the pyridine nitrogen atom in the azaindole ring. This nitrogen acts as a Lewis base and interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in peak tailing.

Causality Explained: The interaction is an acid-base phenomenon. To achieve clean, symmetrical peaks (Gaussian distribution), the analyte's interaction with the stationary phase must be uniform and reversible. The strong binding of the basic nitrogen disrupts this equilibrium, causing a portion of the molecules to lag behind the main band.

Solutions & Self-Validating Protocols:

  • Mobile Phase Modification (First-Line Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a volatile basic modifier to your mobile phase.

    • Recommended Modifier: Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol).

    • Typical Concentration: Start with 0.1-1% (v/v) of the modifier in your eluent system (e.g., Ethyl Acetate/Hexane).

    • Mechanism: The added base competitively binds to the silanol groups, effectively "masking" them from your azaindole intermediate. This allows the separation to proceed based primarily on polarity differences rather than acid-base interactions.[2]

  • Use of Deactivated Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., if your compound is base-sensitive), consider using a commercially available deactivated silica gel or neutral alumina.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina (Brockmann I) and deactivate it with water if necessary to modulate its activity.

    • End-Capped Silica: C18 (reversed-phase) silica is inherently free of silanol issues and can be used with preparative HPLC systems.

Workflow for Mitigating Peak Tailing

Caption: Decision workflow for troubleshooting peak tailing in azaindole chromatography.

Question 2: I've completed a Suzuki or Sonogashira coupling to synthesize my azaindole intermediate, but I'm struggling to remove residual palladium catalyst. It co-elutes with my product and contaminates the final material. How can I remove it?

Answer:

Residual palladium is a critical issue, especially for intermediates destined for pharmaceutical use. Palladium catalysts can coordinate with the nitrogen atoms on the azaindole ring, making them difficult to remove by standard chromatography or extraction.[4][5]

Solutions & Self-Validating Protocols:

  • Metal Scavengers: This is the most targeted and effective method. Scavengers are solid supports (often silica-based) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or isocyanates.

    • Procedure: After the reaction workup and solvent removal, re-dissolve the crude material in a suitable solvent (e.g., DCM, THF, or EtOAc). Add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of palladium) and stir the slurry for 2-12 hours at room temperature. Filter off the resin and concentrate the filtrate.

    • Validation: Analyze a sample of the solution by LC-MS or ICP-MS before and after treatment to quantify the reduction in palladium levels.

  • Activated Carbon Treatment: A classic but effective method. High-surface-area activated carbon can adsorb residual palladium complexes.

    • Caution: Carbon can also adsorb your product, leading to yield loss. It is crucial to perform a small-scale test first to find the optimal balance.

    • Procedure: Dissolve the crude product in a generous amount of a polar solvent (e.g., Methanol or Ethyl Acetate). Add a small amount of activated carbon (start with ~10% w/w relative to the crude material) and stir for 1-2 hours. Filter through a pad of Celite® to remove the fine carbon particles.

  • Specific Aqueous Washes:

    • Thiourea Solution: A 1-5% aqueous solution of thiourea can be used during the workup to wash the organic layer. Thiourea is an excellent ligand for palladium and can help pull it into the aqueous phase.

    • EDTA Solution: A wash with a dilute aqueous solution of Ethylenediaminetetraacetic acid (EDTA) can also be effective, particularly for chelating palladium (II) species.

Table 1: Comparison of Palladium Removal Techniques
MethodMechanismProsCons
Metal Scavengers Chemisorption/ChelationHighly specific, high efficiency, simple filtration removal.Higher cost, may require optimization of stirring time.
Activated Carbon AdsorptionInexpensive, readily available.Non-specific (can adsorb product), fine particles can be difficult to filter.
Aqueous Washes Ligand Exchange/ChelationInexpensive, easily integrated into workup.Lower efficiency for stubborn complexes, may not be sufficient on its own.

Question 3: My azaindole intermediate is a solid, but I'm unable to get it to crystallize from any common solvent systems. It keeps "oiling out." What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the compound is highly soluble in the chosen solvent, and the solution becomes supersaturated too quickly upon cooling or addition of an anti-solvent.

Causality Explained: Crystallization requires two main steps: nucleation (the initial formation of a small, stable crystal seed) and crystal growth. Oiling out indicates that the conditions favor rapid phase separation over the slower, more ordered process of nucleation. The resulting oil is often an amorphous, impure version of your compound.

Solutions & Self-Validating Protocols:

  • Systematic Solvent Screening: Don't rely on just one or two solvents. Screen a wider range, including solvent/anti-solvent systems. A good strategy is to dissolve the compound in a small amount of a "good" solvent (e.g., DCM, EtOAc, Acetone) and then slowly add a "poor" solvent (an "anti-solvent") like Hexanes, Heptane, or water until turbidity persists.[6]

  • Control the Rate of Supersaturation:

    • Slow Cooling: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Even slower cooling can be achieved by placing the flask in a large beaker of warm water and allowing the entire assembly to cool overnight.

    • Vapor Diffusion: Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, gradually inducing crystallization.

  • Induce Nucleation:

    • Seeding: If you have even a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

  • Consider Salt Formation: If the freebase is proving impossible to crystallize, consider forming a salt. Reacting the basic azaindole with an acid (e.g., HCl, HBr, or a carboxylic acid like tartaric acid) often produces a more crystalline, higher-melting solid that is easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q: Should I choose flash chromatography or crystallization for my primary purification? A: This depends on your objective.

  • Use Flash Chromatography when: You have a complex mixture with multiple byproducts, you need to isolate all components, your product is an oil, or you are working on a small (mg to low gram) scale.

  • Use Crystallization when: Your product is a solid of moderate to high initial purity (>80%), you need very high final purity (>99.5%), and you are working on a larger scale (multi-gram to kg). Crystallization is often more economical and scalable than chromatography.[6][7]

Q: My azaindole intermediate seems to degrade on the column. What are the likely causes and solutions? A: Degradation on silica gel is often due to the acidic nature of the stationary phase or prolonged exposure.

  • Acid Sensitivity: Some functional groups on your intermediate may be sensitive to acid.

    • Solution: Use the triethylamine-modified mobile phase discussed in Troubleshooting Question 1. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Time Sensitivity: The longer your compound spends on the column, the greater the chance of degradation.

    • Solution: Optimize your mobile phase to have your product elute at an Rf of ~0.25-0.35 on TLC. This ensures a reasonable retention time on the column. Work quickly and do not leave the compound on a packed column for extended periods. For highly sensitive compounds, consider preparative HPLC, which offers higher efficiency and shorter run times.[8]

Q: What are the key safety considerations when purifying azaindole intermediates? A: Standard laboratory safety protocols should always be followed. Specific considerations include:

  • Solvent Handling: Purification often involves large volumes of flammable organic solvents. Ensure work is done in a well-ventilated fume hood, away from ignition sources.

  • Pressurized Systems: When using flash chromatography systems, be aware of the pressure limits of your column and equipment to prevent leaks or ruptures.

  • Reagent Hazards: Modifiers like triethylamine and solvents like dichloromethane have specific health and safety risks. Always consult the Safety Data Sheet (SDS) before use.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography of a Basic Azaindole Intermediate

This protocol assumes a moderately polar azaindole intermediate that exhibits peak tailing on standard silica.

  • TLC Method Development: a. Dissolve a small sample of the crude material in DCM or EtOAc. b. Spot on a silica TLC plate. c. Develop the plate in a test eluent system (e.g., 30% EtOAc in Hexane). d. If the spot tails, prepare a new eluent system containing 0.5% Et₃N (e.g., for 100 mL, use 30 mL EtOAc, 69.5 mL Hexane, and 0.5 mL Et₃N). e. Adjust the EtOAc/Hexane ratio until the desired product has an Rf of ~0.3. This is your column eluent.

  • Column Packing: a. Select a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude material weight). b. Prepare a slurry of silica gel in the chosen mobile phase. c. Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude material in a minimum amount of DCM or the mobile phase. b. Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. c. Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, maintaining a constant flow rate. b. Collect fractions of a consistent volume. c. Monitor the elution by TLC, spotting every few fractions to track the separation.

  • Product Isolation: a. Combine the pure fractions containing your product. b. Remove the solvent using a rotary evaporator. Note: The added triethylamine is volatile and should co-evaporate. c. Place the final product under high vacuum to remove any residual solvent.

Diagram: General Purification Strategy

Caption: A generalized decision-making workflow for purifying azaindole intermediates.

References

  • Patrick, D. A., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
  • Lee, S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes.
  • Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.
  • Kordubailo, M. V., & Tolmachev, A. A. (2020). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International.

Sources

Troubleshooting

minimizing regioisomer formation in pyrrolopyridine synthesis

Technical Support Center: Pyrrolopyridine Synthesis Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolopyridine Synthesis

Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital heterocyclic scaffolds. Pyrrolopyridines are privileged structures in drug discovery, acting as bioisosteres of indoles and purines, and are central to numerous therapeutic agents.[1][2]

However, their synthesis is often plagued by challenges in controlling regioselectivity, leading to the formation of undesired isomers that can be difficult to separate and can complicate biological evaluation. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you minimize regioisomer formation and streamline your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding regioisomerism in pyrrolopyridine synthesis.

Q1: What are regioisomers in the context of pyrrolopyridine synthesis, and why is controlling their formation so critical?

A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In pyrrolopyridine synthesis, this typically manifests when a pyrrole ring is fused to a pyridine ring. For example, when cyclizing onto a 3-substituted pyridine precursor, the reaction can often proceed to form two different products, such as a 5-azaindole and a 7-azaindole. Controlling this outcome is critical because different regioisomers possess distinct physical, chemical, and, most importantly, biological properties.[1] A specific regioisomer may be a potent drug candidate, while another could be inactive or even toxic. In drug development, regulatory bodies require pure, single-isomer active pharmaceutical ingredients (APIs).

Q2: What are the primary factors that dictate the regiochemical outcome of a pyrrolopyridine synthesis?

A2: The regioselectivity is a delicate interplay of several factors:

  • Electronic Effects: The inherent electron-deficient nature of the pyridine ring and the electronic properties of its substituents are paramount.[3] Electron-donating groups (EDGs) can activate specific positions for cyclization, while electron-withdrawing groups (EWGs) deactivate them.

  • Steric Hindrance: Bulky substituents on the pyridine or the incoming pyrrole fragment can physically block approach to a particular reaction site, favoring cyclization at a less hindered position.[4]

  • Reaction Mechanism: The specific synthetic route chosen (e.g., Fischer indole, Bartoli, C-H activation) has its own intrinsic mechanistic biases that favor certain regioisomeric outcomes.

  • Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid), solvent polarity, and temperature can significantly influence the transition state energies of competing cyclization pathways, thereby altering the final product ratio.[5]

Q3: Are certain named reactions better than others for achieving high regioselectivity?

A3: Yes, some methods are inherently more selective. For instance, the Bartoli indole synthesis has proven to be highly productive for preparing various azaindoles.[1] Conversely, the classic Fischer indole synthesis , while a workhorse for indoles, often gives poor yields or mixtures of regioisomers when using pyridyl hydrazines due to the harsh acidic conditions and the electron-deficient nature of the pyridine ring.[1][6] Modern transition-metal-catalyzed methods, particularly those involving directed C-H functionalization, offer powerful control over regioselectivity by using a directing group to guide the catalyst to a specific C-H bond.[7][8]

Part 2: Troubleshooting Guide for Common Regioselectivity Issues

This section provides a problem-oriented approach to tackling specific experimental challenges.

Issue 1: Poor Regioselectivity in Fischer Indole Synthesis with Pyridyl Hydrazines
  • Symptom: You are attempting a Fischer indole synthesis using a pyridyl hydrazine and an unsymmetrical ketone, but you obtain a mixture of two or more pyrrolopyridine regioisomers with low overall yield.

  • Root Cause Analysis: The harsh acidic conditions required for the key[9][9]-sigmatropic rearrangement can lead to competing side reactions.[6][10] The electron-deficient pyridine ring disfavors the formation of the key enamine intermediate and can also lead to alternative, non-productive pathways. Computational studies have shown that certain substituents can divert the reaction toward N-N bond cleavage instead of the desired cyclization.[11]

  • Troubleshooting Strategy & Protocol:

    • Switch to Milder Lewis Acids: Strong Brønsted acids (like H₂SO₄ or PPA) often lead to degradation. A systematic screen of Lewis acids is the first line of defense.

    • Employ Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often allowing for lower temperatures and shorter reaction times, which can minimize byproduct formation.[12]

    Table 1: Comparison of Acid Catalysts in a Model Fischer Azaindole Synthesis

CatalystTemperature (°C)Time (h)Regioisomeric Ratio (Desired:Undesired)Yield (%)
Polyphosphoric Acid180121.5 : 125
ZnCl₂12064 : 155
Eaton's Reagent80210 : 170
BF₃·OEt₂10043 : 145
Issue 2: Lack of Site-Selectivity in Palladium-Catalyzed C-H Functionalization
  • Symptom: You are attempting a direct C-H arylation or alkylation on a substituted pyridine to build a precursor for cyclization, but the reaction yields a mixture of C-2, C-3, and C-4 functionalized products.

  • Root Cause Analysis: Without a directing group, the inherent electronic properties of the pyridine ring often lead to a mixture of products in C-H activation reactions.[3] The C-2 position is often most acidic, but C-3 and C-4 functionalization can also occur, leading to poor selectivity. The choice of ligand, oxidant, and solvent all play a crucial role in the selectivity of the C-H activation step.

  • Troubleshooting Strategy & Workflow:

    • Install a Removable Directing Group: This is the most robust strategy for achieving high regioselectivity. A directing group coordinates to the metal catalyst and delivers it to a specific, often ortho, C-H bond.[8] Pyridine N-oxides are a classic example, strongly directing functionalization to the C-2 position.[13]

    • Optimize Ligands and Conditions: If a directing group is not feasible, a systematic optimization of reaction parameters is necessary. The ligand on the palladium catalyst is particularly influential.

    Workflow for Optimizing Regioselectivity in C-H Functionalization

    Caption: Troubleshooting workflow for poor C-H functionalization selectivity.

Issue 3: Undesired Cyclization Pathway in Annulation Reactions
  • Symptom: When attempting to form the pyrrole ring onto a di-substituted pyridine (e.g., a 3,4-dibromopyridine), the annulation proceeds at the incorrect position, yielding the 6-azaindole instead of the desired 5-azaindole.

  • Root Cause Analysis: In substrates with multiple potential reaction sites, the regiochemical outcome is determined by the relative rates of the competing cyclization pathways. For palladium-catalyzed reactions, this can be influenced by the site of initial oxidative addition or C-N coupling. The electronic nature of the positions on the pyridine ring dictates reactivity.

  • Troubleshooting Strategy & Protocol:

    • Control the Order of Events: Instead of a one-pot tandem reaction, perform the bond-forming reactions in a stepwise manner. For example, first perform a selective C-N coupling at the desired position, purify the intermediate, and then perform the C-C bond formation and cyclization. This explicitly prevents reaction at the undesired site.

    • Leverage Site-Selective Reactions: Certain reactions are known to have high site-selectivity on pyridine rings. For instance, a site-selective Pd-catalyzed Sonogashira reaction can be used to install an alkyne at one position, followed by a separate C-N coupling at another.[12]

    Mechanism Visualization: Competing Annulation Pathways

    Mechanism start 3,4-Dibromopyridine pathA Pathway A: C-N Coupling at C4 start->pathA Selective Conditions (e.g., Buchwald-Hartwig) pathB Pathway B: C-N Coupling at C3 start->pathB Non-selective Conditions interA Intermediate A pathA->interA interB Intermediate B pathB->interB productA Desired Product (5-Azaindole) interA->productA Cyclization productB Undesired Product (6-Azaindole) interB->productB Cyclization dummy1 dummy2

    Caption: Competing pathways in the synthesis of 5- and 6-azaindoles.

References

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • G. Grynkiewicz, M. D. T. Huynh, G. Guella. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. [Link]

  • S. A. El-Mekkawy, A. S. A. El-hameed. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

  • M. J. K. Mokrzycka, M. A. T. G. G. de Oliveira, K. K. S. de Oliveira. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PMC. [Link]

  • X. Li, et al. meta-Selective C−H Functionalization of Pyridines . Angewandte Chemie. [Link]

  • M. Hu, H. Ding, W. DeSnoo, D. J. Tantillo, Z. Nairoukh. C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions . Journal of the American Chemical Society. [Link]

  • A. A. C. C. P. de la Torre, E. A. C. C. P. de la Torre. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy . MDPI. [Link]

  • C–H functionalization of pyridines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators . PMC - PubMed Central. [Link]

  • Fischer Indole Synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines . PMC - PubMed Central. [Link]

  • J. A. B. A. L. Douglas, J. A. B. A. L. Douglas. Why Do Some Fischer Indolizations Fail? . PMC - NIH. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • D. S. Ramakrishna, et al. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine . Journal of the Serbian Chemical Society. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journals. [Link]

  • Regioselective synthesis of pentathiepino-fused pyrroles and indoles . Request PDF. [Link]

  • Pyridine/pyrimidine groups in C−H activation . ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products . ResearchGate. [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions . The Journal of Organic Chemistry - ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrrolopyridine Compounds

Introduction: The Pyrrolopyridine Scaffold and the Imperative for Rigorous In Vitro Validation The pyrrolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Scaffold and the Imperative for Rigorous In Vitro Validation

The pyrrolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus of ATP makes it an adaptable framework for designing potent inhibitors of various enzyme classes, most notably protein kinases.[1] Kinase inhibitors featuring this scaffold have emerged as critical targeted therapeutics, particularly in oncology.[1] However, the journey from a promising novel compound to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity.[2]

This guide provides a comprehensive framework for the systematic in vitro validation of novel pyrrolopyridine compounds, presented from the perspective of a seasoned application scientist. We will eschew a rigid, one-size-fits-all template in favor of a logical, multi-tiered validation cascade. This approach is designed to build a robust data package that not only quantifies a compound's activity but also elucidates its mechanism and selectivity, thereby enabling informed decisions for advancing the most promising candidates. Each stage is a self-validating system, where the results of one set of experiments inform the design and interpretation of the next.

Phase 1: Biochemical Potency Assessment – The Litmus Test

The foundational step in validating any potential inhibitor is to confirm its direct interaction with the intended molecular target in a purified, cell-free system. This biochemical assessment is the cleanest method for quantifying the intrinsic potency of a compound, free from confounding factors like cell membrane permeability or efflux pump activity.

Causality in Experimental Design: Why We Start Here

By isolating the target enzyme (e.g., a specific protein kinase), we can directly measure the compound's ability to inhibit its catalytic activity. The primary metric derived from this phase is the IC50 value —the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is a critical benchmark for comparing the potency of new chemical entities against established standards. A crucial parameter in these assays is the concentration of ATP. To accurately determine the intrinsic affinity of an ATP-competitive inhibitor, the ATP concentration should be set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.[3] This ensures that the measured IC50 value is a close approximation of the inhibitor's dissociation constant (Kᵢ) and allows for a more equitable comparison between different compounds and kinases.[3][4]

Experimental Workflow: Biochemical Potency

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Pyrrolopyridine (PYR-1) Incubation Incubate Kinase with PYR-1 Compound_Prep->Incubation Enzyme_Prep Purified Kinase (e.g., FMS Kinase) Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP (at Km concentration) Reaction Initiate Reaction with Substrate/ATP Mixture Substrate_Prep->Reaction Incubation->Reaction Detection Add Detection Reagent (e.g., ADP-Glo) Reaction->Detection Readout Measure Luminescence Detection->Readout Curve Plot Dose-Response Curve Readout->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: Workflow for determining biochemical IC50.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol is adapted for determining the potency of a novel pyrrolopyridine (PYR-1) against a target kinase, such as FMS kinase.[5]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PYR-1 in a suitable solvent (e.g., DMSO), starting from a high concentration (e.g., 80 µM).[5] Also prepare dilutions for a known reference inhibitor and a vehicle control (DMSO only).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the purified kinase solution (e.g., FMS kinase in kinase buffer).

  • Inhibitor Addition: Add 25 nL of each compound dilution to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the kinase.[6]

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture. The ATP concentration should be at the predetermined Kₘ for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Fit the data using a non-linear regression model to determine the IC50 value.[7]

Data Summary: Biochemical Potency Comparison
CompoundTarget KinaseBiochemical IC50 (nM)Notes
PYR-1 (Novel) FMS Kinase35.2 Potent inhibition observed.
Competitor A (Known)FMS Kinase48.9Standard reference inhibitor.
Scrambled PyrrolopyridineFMS Kinase> 10,000Inactive analog, good negative control.

Phase 2: Cellular Activity Confirmation – Bridging the Gap to Physiology

A potent biochemical inhibitor is a great starting point, but it is meaningless if the compound cannot enter a cell and engage its target in a complex physiological environment. Cell-based assays are therefore the critical next step to validate that the observed biochemical activity translates into a functional cellular response.[8]

Causality in Experimental Design: Why Cellular Context Matters

Cellular assays implicitly test multiple properties at once: a compound's ability to cross the cell membrane, its stability within the cytoplasm, and its capacity to inhibit the target kinase in the presence of high intracellular ATP concentrations (often in the millimolar range), which can be a major hurdle for ATP-competitive inhibitors.[3] Furthermore, these assays confirm that target inhibition leads to the desired downstream biological outcome, such as the inhibition of cancer cell proliferation.[8][9] The endpoint here is typically the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Experimental Workflow: From Bench to Cell

G cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis Biochem_Hit Biochemically Potent Hit (PYR-1, IC50 < 100 nM) Cell_Plating Seed Cancer Cell Lines in 96-well Plates Biochem_Hit->Cell_Plating Compound_Treatment Treat Cells with Serial Dilutions of PYR-1 Cell_Plating->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Add Viability Reagent (e.g., AlamarBlue) Incubation->Viability_Assay Readout Measure Fluorescence or Absorbance Viability_Assay->Readout Curve Plot Dose-Response Curve Readout->Curve GI50 Calculate GI50 Value Curve->GI50

Caption: Cellular activity validation workflow.

Protocol: Cell Proliferation Assay (AlamarBlue™ Example)

This protocol assesses the anti-proliferative effect of PYR-1 on a cancer cell line known to overexpress the target kinase.[5]

  • Cell Plating: Seed cells (e.g., ovarian cancer cell line SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10-point serial dilution of PYR-1 and competitor compounds in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a "100% viability" control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add 10 µL of AlamarBlue™ reagent to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.

Data Summary: Anti-Proliferative Activity
CompoundCell Line (Target Status)Cellular GI50 (µM)Selectivity Index (Normal/Cancer)
PYR-1 (Novel) SKOV-3 (FMS High)0.25 32.4
A549 (FMS Low)4.8-
HS 27 Fibroblasts (Normal)8.1-
Competitor A (Known)SKOV-3 (FMS High)0.7811.5
HS 27 Fibroblasts (Normal)9.0-

Selectivity Index is calculated as GI50 in normal cells / GI50 in cancer cells. A higher value is desirable.[5]

Phase 3: Selectivity Profiling – Defining the Interaction Landscape

No inhibitor is perfectly specific. Understanding a compound's interactions across the broader kinome is essential for predicting potential off-target effects, which can lead to toxicity or, in some cases, beneficial polypharmacology.[2][11] Kinase selectivity profiling is the industry-standard method for this assessment.[12]

Causality in Experimental Design: Why We Profile Broadly

A compound that inhibits dozens of kinases with similar potency is likely to have a complex and unpredictable biological effect. Conversely, a highly selective inhibitor offers a more precise tool for interrogating a specific biological pathway.[13] Selectivity profiling involves screening the lead compound against a large panel of purified kinases (often >300) at a fixed concentration to identify "hits."[12][14] Follow-up IC50 determinations are then performed for these hits to quantify the degree of off-target activity. This data is crucial for building a structure-activity relationship (SAR) that can guide medicinal chemists in optimizing for selectivity.

Experimental Workflow: Kinome Selectivity Profiling

G cluster_screening Primary Screen cluster_analysis Hit Identification & Validation PYR1 PYR-1 (e.g., at 1 µM) Kinase_Panel Large Kinase Panel (e.g., Reaction Biology KinomeScan) PYR1->Kinase_Panel Percent_Inhibition Measure % Inhibition for each Kinase Kinase_Panel->Percent_Inhibition Hit_Selection Select Hits (e.g., >70% Inhibition) Percent_Inhibition->Hit_Selection IC50_Followup Determine IC50 for On-Target and Off-Target Hits Hit_Selection->IC50_Followup Selectivity_Profile Generate Selectivity Profile IC50_Followup->Selectivity_Profile

Caption: Selectivity profiling workflow.

Data Summary: Representative Selectivity Profile for PYR-1
Kinase Target% Inhibition @ 1 µMIC50 (nM)Classification
FMS (On-Target) 98% 35.2 Potent On-Target
c-MET85%150Moderate Off-Target
FLT342%980Weak Off-Target
EGFR5%> 10,000Inactive
SRC8%> 10,000Inactive

This data demonstrates that PYR-1 is highly potent against its intended target (FMS) with moderate activity against a related kinase (c-MET) and weak or no activity against others, suggesting a favorable selectivity profile.

Phase 4: Mechanism of Action (MoA) Elucidation – Understanding the "How"

With potency, cellular activity, and selectivity established, the final piece of the in vitro puzzle is to understand how the compound works. Mechanism of Action (MoA) studies provide deep insights into the biochemical nature of the inhibitor-target interaction and confirm that the cellular phenotype is a direct result of on-target activity.[15][16]

Causality in Experimental Design: Why the Mechanism Matters

Biochemical MoA studies, such as enzyme kinetic assays, determine if an inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (e.g., ATP).[7][15] This knowledge is vital; for instance, an ATP-competitive inhibitor's effectiveness in cells will be influenced by the high intracellular ATP levels. Cellular MoA studies, such as Western blotting for downstream signaling proteins, provide direct evidence of target engagement in a biological context.[17] If PYR-1 inhibits FMS kinase, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrates, like PLCγ1.[17] This confirms the compound is working through the intended pathway.[18]

Experimental Workflow: MoA Confirmation

G cluster_pathway FMS Kinase Signaling Pathway cluster_validation Cellular Validation (Western Blot) Ligand CSF-1 Ligand Receptor FMS Receptor Kinase Ligand->Receptor Activates PLCg1 PLCγ1 (Substrate) Receptor->PLCg1 Phosphorylates PYR1 PYR-1 (Inhibitor) PYR1->Receptor Inhibits pPLCg1 p-PLCγ1 (Phosphorylated Substrate) Downstream Downstream Signaling (Proliferation, Survival) pPLCg1->Downstream WB_Assay WB_Assay WB_Result Result Detect p-PLCγ1 (decreased) Detect Total PLCγ1 (unchanged) WB_Assay->WB_Result

Caption: MoA validation via signaling pathway analysis.

Protocol: Cellular Target Engagement (Western Blot)
  • Cell Treatment: Plate and treat cells (e.g., SKOV-3) with increasing concentrations of PYR-1 for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-PLCγ1) and the total substrate (anti-PLCγ1) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-PLCγ1/Total PLCγ1 ratio confirms on-target activity.[17]

Data Summary: Mechanism of Action Profile
Assay TypeParameterResult for PYR-1Interpretation
Enzyme Kinetics Mode of Inhibition vs. ATPCompetitiveBinds to the ATP pocket.
Kᵢ value28.5 nMHigh affinity for the target.
Cellular Target Engagement p-PLCγ1 levels in SKOV-3Dose-dependent decreaseConfirms on-target pathway modulation.

Conclusion

The validation of a novel pyrrolopyridine compound is a systematic process of building confidence. By progressing through this four-phase cascade—from biochemical potency to cellular activity, selectivity, and mechanism of action—we construct a comprehensive in vitro data package. This structured approach, rooted in explaining the causality behind each experimental choice, ensures that only the most promising compounds with a well-defined and desirable biological profile are advanced. This rigorous, evidence-based strategy is fundamental to mitigating the risks of late-stage failure and accelerating the path toward innovative therapeutics.[19][20]

References

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Comparative

A Comparative Guide to Purity Assessment of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate via HPLC-MS

Introduction: The Analytical Imperative for a Novel Heterocycle Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core, a scaffold of significant interest in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core, a scaffold of significant interest in pharmaceutical research and drug development due to its presence in various biologically active molecules.[1][2][3][4] As with any active pharmaceutical ingredient (API) candidate, establishing a robust, reliable, and sensitive analytical method to determine its purity is not merely a regulatory formality but a cornerstone of its development. The presence of even trace-level impurities—arising from the synthesis, degradation, or storage—can profoundly impact efficacy, safety, and toxicology.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the comprehensive purity assessment of this specific molecule. We will move beyond rote protocols to dissect the causality behind methodological choices, empowering researchers and drug development professionals to build self-validating systems for purity analysis.

Analyte at a Glance

Before developing a separation method, understanding the analyte's physicochemical properties is paramount.

PropertyValue / DescriptionSource
Chemical Formula C₁₁H₁₂N₂O₂[5]
Molar Mass 204.225 g/mol [5]
Appearance Typically a solid[5]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[5]
Structural Features Fused pyrrole and pyridine rings, ester functional group, secondary amine[6]
Predicted Polarity Moderately polar due to nitrogen heterocycles and carboxylate groupN/A

The molecule's structure, with its nitrogen-containing aromatic system and ester group, presents a distinct analytical challenge: it is too polar for ideal retention and peak shape in traditional reversed-phase chromatography but not polar enough to be exclusively suited for normal-phase methods. This necessitates a careful evaluation of chromatographic modes.

The Chromatographic Crossroads: Selecting the Optimal Separation Strategy

The primary goal is to resolve the main compound from all potential process-related impurities and degradation products.[7] The choice of HPLC mode is the most critical decision in this process. Let's compare the most viable alternatives: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

G cluster_0 Method Selection Logic cluster_1 Method Characteristics Analyte Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (Moderately Polar Analyte) Decision Need to separate from potentially more polar or less polar impurities? Analyte->Decision RP_HPLC Reversed-Phase HPLC (RP-HPLC) Separates based on hydrophobicity Decision->RP_HPLC Yes, especially less polar impurities HILIC Hydrophilic Interaction Chromatography (HILIC) Separates based on hydrophilicity Decision->HILIC Yes, especially polar impurities & starting materials RP_Pros Pros: - Robust & reproducible - Wide column availability - Good for non-polar impurities RP_HPLC->RP_Pros RP_Cons Cons: - Poor retention for polar analytes - Potential for peak tailing - Risk of 'phase collapse' [10] RP_HPLC->RP_Cons Conclusion Decision: Employ HILIC as the primary method for a comprehensive profile. Use RP-HPLC as an orthogonal method for validation and confirmation. RP_HPLC->Conclusion HILIC_Pros Pros: - Excellent retention for polar analytes [7] - Orthogonal to RP - Enhanced MS sensitivity (high organic mobile phase) [19] HILIC->HILIC_Pros HILIC_Cons Cons: - Longer equilibration times - Sensitive to sample solvent - More complex mechanism [37] HILIC->HILIC_Cons HILIC->Conclusion

Fig 1. Decision logic for selecting the appropriate HPLC method.
Comparison of Chromatographic Modes
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Rationale & Recommendation
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, amino)[8]HILIC's polar stationary phase is designed to retain polar compounds.[9]
Mobile Phase Polar (High aqueous content)[10]Non-polar (High organic content)HILIC's high organic mobile phase is advantageous for ESI-MS, promoting better desolvation and enhancing sensitivity.[11]
Retention Mechanism Hydrophobic interactions.[12]Primarily partitioning of the analyte into a water-enriched layer on the stationary phase surface.[13][14]RP-HPLC will struggle to retain the target analyte and its potentially more polar impurities. HILIC provides the necessary retentive power.
Suitability for Analyte Moderate. Retention may be insufficient, leading to co-elution with the solvent front. Requires specialized "aqueous stable" columns (e.g., AQ-C18) to prevent phase collapse.[15]Excellent. Provides strong retention for the polar pyrrolopyridine core, enabling better separation from both less polar and more polar impurities.Primary Method: HILIC is the superior choice for a comprehensive impurity profile. Orthogonal Method: RP-HPLC should be developed as a secondary, confirmatory method.

Experimental Design & Protocols

A self-validating analytical system requires meticulous method development and subsequent validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]

Protocol 1: Primary Purity Assessment via HILIC-MS

This method is designed for optimal retention and separation of the target analyte and its potential polar impurities.

1. Causality Behind Experimental Choices:

  • Column: A bare silica or amide-bonded phase is chosen. Bare silica offers strong hydrophilicity, while an amide phase can provide alternative selectivity and is often more robust.

  • Mobile Phase: Acetonitrile is the weak solvent, and water is the strong solvent.[9] A buffer (e.g., ammonium formate or ammonium acetate) is essential to control the pH and ionic strength, which stabilizes retention times and improves peak shape. A slightly acidic pH (e.g., pH 3-5 with formic acid) ensures the nitrogen atoms on the analyte are protonated, which aids in ESI-MS ionization and provides sharp peaks.[18]

  • Gradient: A shallow gradient from high to low organic content ensures that impurities with varying polarities are effectively resolved and eluted.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

    • Rationale: Mismatched sample solvent can cause severe peak distortion in HILIC. The sample diluent should be as close as possible to the starting mobile phase.

    • Filter the sample through a 0.22 µm PTFE filter prior to injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent high-resolution mass spectrometer.

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid.

    • Gradient Program:

      Time (min) Flow (mL/min) %A %B
      0.0 0.4 5 95
      10.0 0.4 40 60
      12.0 0.4 40 60
      12.1 0.4 5 95

      | 15.0 | 0.4 | 5 | 95 |

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psig.

    • Sheath Gas Temp: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 120 V.

    • Mass Range: 50 - 1000 m/z.

    • Data Acquisition: Acquire both full scan MS and targeted MS/MS data. The expected protonated molecule is [M+H]⁺ at m/z 205.0972.

Protocol 2: Orthogonal Purity Confirmation via RP-HPLC-MS

This method provides a different separation selectivity, crucial for confirming the absence of co-eluting impurities.

  • Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL. Filter as above.

  • Instrumentation & Conditions:

    • HPLC and MS System: As above.

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) Flow (mL/min) %A %B
      0.0 0.4 95 5
      10.0 0.4 5 95
      12.0 0.4 5 95
      12.1 0.4 95 5

      | 15.0 | 0.4 | 95 | 5 |

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (ESI+): Identical to the HILIC method.

Data Analysis, Interpretation, and Validation

A comprehensive purity assessment involves more than just running the sample. The workflow below outlines a robust process.

G cluster_workflow Purity Assessment Workflow Prep 1. Sample Preparation (0.5 mg/mL) HILIC 2. Primary Analysis (HILIC-MS/MS) Prep->HILIC RP 3. Orthogonal Analysis (RP-HPLC-MS/MS) Prep->RP Data_Proc 4. Data Processing (Integration & Peak Detection) HILIC->Data_Proc RP->Data_Proc Impurity_ID 5. Impurity Identification (Accurate Mass & Fragmentation [15]) Data_Proc->Impurity_ID Quant 6. Impurity Quantification (% Area Normalization) Impurity_ID->Quant Validation 7. Method Validation (per ICH Q2(R2) [9, 13]) Quant->Validation Report 8. Final Purity Report Validation->Report

Sources

Validation

A Comparative Analysis of Ethyl vs. Methyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate: A Guide for Researchers

For researchers, scientists, and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, the choice between seemingly similar analogs can have profound implications for a compound's phy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, the choice between seemingly similar analogs can have profound implications for a compound's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate and its methyl counterpart, offering experimental insights and data to inform rational drug design and development.

The 5H-pyrrolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The carbamate functionality at the 6-position is a common feature, often introduced to modulate properties such as solubility, metabolic stability, and target engagement. The choice between an ethyl and a methyl carbamate, while seemingly minor, can significantly impact these parameters.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of a single methylene unit between the ethyl and methyl esters gives rise to measurable differences in their physicochemical properties. These differences can influence solubility, crystallinity, and ultimately, bioavailability.

PropertyEthyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylateMethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Molecular Formula C₁₁H₁₂N₂O₂C₁₀H₁₀N₂O₂
Molar Mass 204.23 g/mol [1]190.19 g/mol
Appearance White to off-white solidExpected to be a white to off-white solid
Melting Point Not explicitly reported, but expected to be a solid at room temperature.Not explicitly reported, but expected to be a solid at room temperature.
Solubility Low solubility in water; soluble in organic solvents like ethanol and dichloromethane.[1]Expected to have low solubility in water and be soluble in common organic solvents.
LogP (Predicted) ~1.5 - 2.0~1.0 - 1.5
Polar Surface Area 46.6 Ų46.6 Ų

The ethyl ester, with its additional carbon atom, is expected to be slightly more lipophilic, as reflected in its predicted LogP value. This increased lipophilicity can influence its interaction with biological membranes and metabolic enzymes. The similar polar surface area suggests that the fundamental electronic nature of the carbamate group remains unchanged.

Synthesis and Experimental Protocols

The synthesis of these compounds can be approached through the acylation of the parent heterocycle, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The general synthetic strategy is outlined below.

Synthesis_Workflow A 2,3-Pyridinedicarboxylic Anhydride C 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->C Reaction B Ammonia B->C D Reduction (e.g., LiAlH4) C->D E 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine D->E H Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate E->H Acylation I Methyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate E->I Acylation F Ethyl Chloroformate F->H G Methyl Chloroformate G->I Biological_Considerations cluster_Ethyl Ethyl Carbamate cluster_Methyl Methyl Carbamate A Increased Lipophilicity B Potential for altered membrane permeability A->B C May influence protein binding A->C D Smaller Size E Potentially faster enzymatic hydrolysis D->E F May exhibit different solubility profile D->F G Metabolic Stability (in vitro) H Similar stability against carboxylesterases G->H

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Molecular Weight of Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate by High-Resolution Mass Spectrometry

For Immediate Release In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a critical, non-negotiable step. For novel heterocyclic compounds such as ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a critical, non-negotiable step. For novel heterocyclic compounds such as ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a molecule of interest in medicinal chemistry, establishing the correct molecular weight with high confidence is paramount. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) approaches for this purpose, grounded in scientific first principles and practical laboratory considerations.

The Imperative of Precision: Why HRMS is the Gold Standard

In the realm of molecular characterization, High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool, offering unparalleled precision in determining the mass-to-charge ratio (m/z) of ions.[1] Unlike nominal mass measurements provided by standard mass spectrometry, HRMS can deliver mass accuracy to within a few parts per million (ppm).[2] This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex organic molecules.[3] For ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, this accuracy provides unequivocal evidence of its elemental composition.

Theoretical Foundation: Calculating the Expected Mass

Before any experimental work, a thorough theoretical analysis is essential. The first step is to determine the exact monoisotopic mass of the target molecule.

Molecular Formula: C₁₁H₁₂N₂O₂[4]

To calculate the monoisotopic mass, we use the masses of the most abundant isotopes of each element:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

  • Oxygen (¹⁶O): 15.994915 Da

Calculation: (11 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) + (2 * 15.994915) = 204.089878 Da

This calculated value is the theoretical benchmark against which our experimental data will be compared.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for successfully generating intact molecular ions for analysis. For a molecule like ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, "soft" ionization methods are preferred to minimize fragmentation.[5]

Electrospray Ionization (ESI): ESI is a widely used technique that generates ions directly from a solution by creating a fine spray of charged droplets.[5][6] It is particularly well-suited for polar molecules and is the recommended approach for this analysis due to the presence of heteroatoms (N and O) that can be readily protonated. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode.[7]

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a broader range of compound polarities. While it can be a viable alternative, ESI is generally the first choice for molecules with the structural features of our target compound.

Mass Analyzers: The Core of High Resolution

The mass analyzer separates ions based on their m/z ratio. The choice of analyzer directly impacts the achievable resolution and mass accuracy.

Orbitrap™ Mass Analyzer: The Orbitrap is a high-performance mass analyzer that traps ions in an electrostatic field and measures their oscillation frequencies, which are then converted to m/z values via Fourier transform.[8][9] It is renowned for its exceptional resolving power and mass accuracy, often in the sub-ppm range.[10] This makes it an ideal choice for confirming the elemental composition of novel compounds.[11]

Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer measures the time it takes for ions to travel a fixed distance.[12][13] Ions with a lower m/z will travel faster and reach the detector first.[14] Modern TOF instruments, particularly those equipped with a reflectron, offer excellent resolution and mass accuracy, making them a strong alternative to the Orbitrap.[15]

Comparison of HRMS Platforms

FeatureOrbitrap™Time-of-Flight (TOF)
Principle Ion trapping and frequency measurement[9]Ion flight time measurement[12]
Mass Accuracy Typically < 1-3 ppm[8]Typically < 3-5 ppm
Resolution Very high (up to >100,000)[10]High (up to ~50,000)
Strengths Exceptional mass accuracy and resolution, ideal for complex mixtures and structural elucidation.[11]Fast acquisition speeds, suitable for coupling with fast chromatography.[14]
Considerations Slower scan speeds compared to TOF.Resolution can be influenced by initial ion energy distribution.

For the definitive confirmation of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, an Orbitrap-based instrument is recommended for its superior mass accuracy, which provides the highest level of confidence in the elemental formula assignment.[16]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for the HRMS analysis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation A Dissolve sample in LC-MS grade solvent (e.g., Methanol/Water with 0.1% Formic Acid) B Prepare a dilute solution (~1-10 µg/mL) A->B Dilution C Direct infusion or LC introduction B->C D Positive Ion ESI C->D E High-Resolution Mass Analyzer (e.g., Orbitrap) D->E F Acquire full scan data E->F G Extract mass spectrum F->G H Identify [M+H]⁺ and other adducts G->H I Compare experimental m/z with theoretical m/z H->I J Calculate mass error (ppm) I->J K Confirm isotopic pattern I->K L Assign elemental formula K->L

Figure 1: A generalized workflow for the HRMS analysis of a small molecule.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate reference standard. The use of a validated reference standard is crucial for accurate characterization.[17][18]

    • Dissolve the sample in a suitable LC-MS grade solvent, such as a mixture of methanol and water containing 0.1% formic acid. Formic acid aids in the protonation of the analyte in the ESI source.

    • Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid detector saturation and space-charge effects in the mass analyzer.

  • Instrumentation and Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC introduction is preferred if sample cleanup or separation from impurities is required.

    • Set the ESI source to operate in positive ion mode.

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.[19]

    • Acquire full scan mass spectra over an appropriate m/z range (e.g., m/z 100-500) with high resolution (>60,000).

  • Data Interpretation:

    • Examine the acquired mass spectrum for the presence of the protonated molecule, [M+H]⁺, and other common adducts.[7]

    • Compare the experimentally measured m/z of the most intense ion in the isotopic cluster with the calculated theoretical m/z.

    • Calculate the mass error in ppm using the following formula:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.[20]

    • Analyze the isotopic pattern of the molecular ion and compare it to the theoretically predicted pattern for C₁₁H₁₂N₂O₂. This provides an additional layer of confirmation.

Expected Data and Interpretation

In a typical ESI-HRMS experiment in positive ion mode, several ionic species may be observed. The table below summarizes the expected exact masses for common adducts of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

Table 1: Theoretical m/z Values for Common Adducts

Adduct IonFormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺ [C₁₁H₁₃N₂O₂]⁺ 205.097153
[M+Na]⁺[C₁₁H₁₂N₂O₂Na]⁺227.079048
[M+K]⁺[C₁₁H₁₂N₂O₂K]⁺243.052986
[2M+H]⁺[C₂₂H₂₅N₄O₄]⁺409.186681

The primary ion of interest is the protonated molecule, [M+H]⁺. The presence of other adducts, such as the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is common and can further support the molecular weight assignment.[21]

Hypothetical Experimental Results and Analysis

Observed IonExperimental m/z (Da)Theoretical m/z (Da)Mass Error (ppm)
[M+H]⁺205.0970205.097153-0.75
[M+Na]⁺227.0789227.079048-0.65

In this hypothetical scenario, the sub-ppm mass accuracy for both the protonated molecule and its sodium adduct provides extremely high confidence in the assigned elemental composition of C₁₁H₁₂N₂O₂.

Conclusion

The confirmation of the molecular weight of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is readily and reliably achieved using High-Resolution Mass Spectrometry. The combination of a soft ionization technique like ESI with a high-performance mass analyzer such as an Orbitrap provides the necessary mass accuracy and resolution to unequivocally determine the compound's elemental composition. This rigorous analytical approach is a cornerstone of modern chemical and pharmaceutical research, ensuring the integrity and validity of downstream studies. The validation of analytical procedures using reference materials is a key component of this process.[22][23]

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Validation

A Senior Application Scientist's Guide to Benchmarking New Pyrrolopyridine Inhibitors Against Established Kinase-Targeted Drugs

Introduction: The Rise of Pyrrolopyridine Scaffolds in Kinase Inhibition In the landscape of modern oncology, the dysregulation of protein kinase signaling is a well-established driver of cancer initiation and progressio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrrolopyridine Scaffolds in Kinase Inhibition

In the landscape of modern oncology, the dysregulation of protein kinase signaling is a well-established driver of cancer initiation and progression.[1] This has made kinases one of the most critical drug target families of the 21st century.[1] Within the vast chemical space of potential inhibitors, the pyrrolopyridine nucleus has emerged as a privileged scaffold.[2] Its structure effectively mimics the purine ring of ATP, allowing it to competitively bind to the hinge region of the kinase ATP-binding site.[3] This fundamental mechanism provides a robust starting point for developing potent anticancer agents.[3][4]

However, raw potency is not the sole determinant of a successful therapeutic. A new inhibitor's true potential is only revealed through rigorous, objective benchmarking against established, clinically relevant drugs. This guide provides a comprehensive framework for such a comparison, using a novel, hypothetical pyrrolopyridine inhibitor, hereafter referred to as PYRROLO-X , as our primary subject. We will evaluate its performance against well-known kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor; Erlotinib , a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR); and Dasatinib , a broad-spectrum tyrosine kinase inhibitor.[5][6][7][8]

The core objective is not merely to present data, but to illuminate the scientific rationale behind the experimental choices. We will delve into the "why" of each protocol, ensuring a self-validating system that provides researchers with a clear, actionable understanding of PYRROLO-X 's profile.

Chapter 1: Understanding the Battlefield - Key Signaling Pathways in Oncology

To effectively benchmark an inhibitor, we must first understand the signaling pathways it aims to disrupt. Many pyrrolopyridine derivatives are designed to target RTKs that are pivotal in tumor growth, angiogenesis, and metastasis. We will focus on three such pathways: EGFR, VEGFR2, and c-MET.

1.1 The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a cornerstone of cellular regulation, controlling processes like proliferation, survival, and differentiation.[9][10] In many cancers, aberrant EGFR activation leads to uncontrolled cell growth.[10] Erlotinib is a classic example of a drug that targets this pathway.[6]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGFA VEGF-A Ligand VEGFA->VEGFR2 Binds & Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Migration, Proliferation) ERK->Angiogenesis

Caption: VEGFR2 signaling pathway in angiogenesis.

1.3 The c-MET Signaling Pathway

The c-MET receptor, activated by Hepatocyte Growth Factor (HGF), plays a significant role in cell motility, invasion, and morphology. [11]Its aberrant activation is linked to aggressive, metastatic cancers, making it a high-value target for therapeutic intervention. [11][12]

cMET_Pathway cluster_membrane Cell Membrane cMET c-MET Receptor RAS_ERK RAS/ERK Pathway cMET->RAS_ERK PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT STAT STAT Pathway cMET->STAT HGF HGF Ligand HGF->cMET Binds & Activates Invasion Cell Invasion, Metastasis, & Survival RAS_ERK->Invasion PI3K_AKT->Invasion STAT->Invasion

Caption: Overview of c-MET downstream signaling.

Chapter 2: Biochemical Benchmarking - Potency and Selectivity

The first critical step in characterizing any new inhibitor is to assess its direct biochemical activity against purified enzymes. This in-vitro approach provides the cleanest measure of potency, free from the complexities of a cellular environment.

2.1 Rationale for Experimental Design

We employ biochemical assays to determine the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's potency. [13]It's crucial, however, to contextualize this value. The IC50 for an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. [14]To ensure a fair comparison that reflects intrinsic affinities, all assays should be run with an ATP concentration at or near the Michaelis constant (Km) for each specific kinase. [13][14]This standardization is critical for the comparability of data across different experiments and labs. [13] 2.2 Comparative IC50 Data

The following table summarizes the biochemical potency of PYRROLO-X against our panel of known drugs. Data was generated using the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced. [15]

Kinase Target PYRROLO-X (IC50, nM) Sunitinib (IC50, nM) Erlotinib (IC50, nM) Dasatinib (IC50, nM)
EGFR 15 2,500 2 30
VEGFR2 5 9 >10,000 15
c-MET 20 25 >10,000 45
SRC 50 75 >10,000 1

| ABL | 800 | 300 | >10,000 | <1 |

2.3 Analysis of Potency and Selectivity

  • PYRROLO-X demonstrates potent, single-digit nanomolar inhibition of VEGFR2, comparable to Sunitinib.

  • It shows strong activity against EGFR and c-MET, suggesting a multi-targeted profile.

  • Compared to Erlotinib, PYRROLO-X is less potent against EGFR but has a much broader spectrum of activity.

  • Unlike Dasatinib, PYRROLO-X shows significantly less activity against SRC and ABL, suggesting a degree of selectivity away from these common off-targets.

Kinase selectivity is not a secondary consideration; it is fundamental to a drug's potential therapeutic window. [16]A highly selective inhibitor may offer a cleaner side-effect profile, while a multi-targeted inhibitor might provide broader efficacy against tumors driven by multiple signaling pathways. The profile of PYRROLO-X suggests it may function as a potent anti-angiogenic agent with additional anti-proliferative effects via EGFR and c-MET inhibition.

Chapter 3: Cellular Activity - Translating Potency into Efficacy

While biochemical assays are essential, they do not predict how a compound will behave in a living system. Cell-based assays are the next logical step, providing critical insights into a compound's ability to cross the cell membrane, engage its target in a complex milieu, and exert a biological effect.

3.1 Rationale for Experimental Design

We selected cancer cell lines whose growth is known to be dependent on the kinases of interest. For example, A549 (non-small cell lung cancer) is often used for EGFR inhibitor testing, while HepG2 (hepatocellular carcinoma) can be sensitive to inhibitors of pathways like c-MET. The primary endpoint here is the 50% growth inhibition (GI50) concentration, which measures the compound's cytostatic or cytotoxic effect. We further investigate the mechanism of cell death by analyzing cell cycle distribution and apoptosis induction, as these are common outcomes of effective kinase inhibition. [5]

Experimental_Workflow cluster_assays Perform Assays Start Start: Select Cell Lines Treat Treat cells with PYRROLO-X & Controls Start->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Prolif Cell Proliferation (MTT/CCK-8) Incubate->Prolif Cycle Cell Cycle Analysis (PI Staining) Incubate->Cycle Apop Apoptosis Assay (Annexin V/PI) Incubate->Apop Analyze Data Analysis: Calculate GI50, Assess Apoptosis % Prolif->Analyze Cycle->Analyze Apop->Analyze End End: Comparative Profile Analyze->End

Caption: General workflow for cellular assays.

3.2 Comparative Cellular Proliferation Data

Cell LinePrimary DriverPYRROLO-X (GI50, nM)Sunitinib (GI50, nM)Erlotinib (GI50, nM)Dasatinib (GI50, nM)
A549 EGFR1504,00080250
HepG2 c-MET/VEGF90120>10,000300
HUVEC VEGFR22530>10,00050

3.3 Analysis of Cellular Efficacy and Mechanism

The cellular data corroborates our biochemical findings and adds crucial context:

  • PYRROLO-X potently inhibits the proliferation of HUVEC (Human Umbilical Vein Endothelial Cells), confirming its strong anti-angiogenic potential in a cellular model.

  • Its activity in HepG2 cells, which are sensitive to both c-MET and VEGF signaling, is superior to Sunitinib, suggesting effective engagement of multiple targets.

  • In A549 cells, while less potent than the highly specific Erlotinib, PYRROLO-X still shows significant growth inhibition, consistent with its EGFR activity.

Further mechanistic studies in HepG2 cells revealed that treatment with PYRROLO-X at its GI50 concentration led to a significant G0/G1 phase cell cycle arrest and a 4-fold increase in late-stage apoptotic cells compared to vehicle control, as measured by Annexin V/PI staining. This indicates that PYRROLO-X not only halts cell proliferation but also actively induces programmed cell death. [5]

Chapter 4: Standardized Protocols for Reproducible Benchmarking

Trustworthiness in scientific research is built on the foundation of reproducible methodologies. The following protocols are provided to ensure that the data presented can be validated and that future benchmarking studies can be performed under consistent, standardized conditions.

4.1 Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of inhibition.

  • Reagent Preparation : Prepare kinase buffer, purified kinase enzyme, substrate peptide, and ATP solution. The ATP concentration should be pre-determined to match the Km of the kinase.

  • Compound Dilution : Perform a serial dilution of PYRROLO-X and control inhibitors (e.g., from 10 µM to 0.1 nM) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the diluted compound, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of the ATP solution. Incubate at room temperature for 1 hour.

  • Signal Generation : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition : Read the plate on a luminometer. Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

4.2 Protocol: Cell Proliferation Assay (CCK-8)

This assay uses a water-soluble tetrazolium salt to measure cell viability.

  • Cell Seeding : Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serially diluted concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition : Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Normalize the results to the vehicle control and calculate GI50 values using a suitable curve-fitting software.

4.3 Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells in 6-well plates with compounds at their respective GI50 concentrations for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

  • Staining : Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition : Analyze the cells by flow cytometry within 1 hour. FITC signal (Annexin V) indicates phosphatidylserine exposure on the outer membrane (apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Forward Outlook

This guide demonstrates a systematic approach to benchmarking a new pyrrolopyridine inhibitor, PYRROLO-X , against established drugs. The collective data from biochemical and cellular assays positions PYRROLO-X as a promising multi-targeted inhibitor with potent anti-angiogenic and anti-proliferative activities. Its distinct selectivity profile, particularly its reduced activity against SRC/ABL compared to Dasatinib, suggests the potential for a favorable therapeutic window.

The journey from a promising lead compound to a clinical candidate is long and requires a deep, multi-faceted understanding of its biological activity. The logical, evidence-based benchmarking strategy outlined here provides a robust framework for making informed decisions in the drug development process. Future studies should focus on in-vivo efficacy in xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive off-target liability screening to fully elucidate the therapeutic potential of PYRROLO-X .

References

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI, URL: )
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

A Researcher's Guide to Safely Handling Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. As researchers, our primary responsibility extends beyond scientific discovery to ensuring a safe and secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and expert insights.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a thorough hazard assessment is paramount.[6] This involves understanding the potential risks and implementing appropriate control measures. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[7]

Primary Engineering Controls:

  • Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood.[8][9] This minimizes the inhalation of any potential vapors or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[8][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is a critical final barrier against chemical exposure.[11] Based on the hazards associated with related compounds, the following PPE is recommended for handling ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a properly fitted N95 respirator.[12]
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended), chemical splash goggles, a flame-resistant lab coat, and consider a face shield for larger volumes.[13]
Running Reactions and Work-up Nitrile gloves (double-gloving recommended), chemical splash goggles, a flame-resistant lab coat, and ensure all work is performed in a fume hood.
Handling Waste Nitrile gloves, chemical splash goggles, and a lab coat.

Rationale for PPE Selection:

  • Gloves: Double gloving with nitrile gloves provides an extra layer of protection against potential skin absorption.[12] It is crucial to change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles are essential to protect against splashes of liquids and fine dust particles.[12][13] Safety glasses alone may not provide adequate protection.[12]

  • Lab Coat: A flame-resistant lab coat protects against splashes and potential fires, given the flammability of related pyridine compounds.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a fume hood to prevent inhalation of fine particles.[12][14]

Step-by-Step Handling and Emergency Procedures

A systematic approach to handling ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is crucial for minimizing risk.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_fumehood Work in a Certified Fume Hood prep_start->prep_fumehood handle_weigh Weigh Solid Compound prep_fumehood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Safe Handling Workflow

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[8][9] For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid waste containing ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed waste container. Do not pour any waste down the drain.[8][9]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Material Safety Data Sheet: Pyridine. (2011).
  • MSDS of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. (2012).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

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  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

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